Product packaging for Dinaline(Cat. No.:CAS No. 58338-59-3)

Dinaline

Cat. No.: B1595477
CAS No.: 58338-59-3
M. Wt: 227.26 g/mol
InChI Key: QGMGHALXLXKCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dinaline, with the chemical name 4-amino-N-(2-aminophenyl)benzamide, is an investigational cytostatic agent that has shown significant promise in preclinical oncology research . This compound and its acetyl derivative, N-acetylthis compound (CI-994), have been the subject of studies investigating their efficacy against various cancer types, including acute myeloid leukemia (AML) and colorectal carcinoma . Its primary characterized mechanism of action is the inhibition of histone deacetylases (HDACs), which can alter gene expression and promote anti-tumor effects . Research has demonstrated that this compound exhibits impressive differential activity, selectively targeting leukemic cells over normal stem cells . In vitro and in vivo studies on colorectal carcinoma models have confirmed its potent antitumor efficacy . Furthermore, its metabolic effects, such as the enhancement of fluorodeoxyglucose uptake in colon carcinoma cells, provide a rational basis for its use in combination therapy with agents like 2-deoxyglucose, where it has shown synergistic effects . The combination of CI-994 with conventional chemotherapeutics like cytarabine has also proven highly effective against AML in preclinical models . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O B1595477 Dinaline CAS No. 58338-59-3

Properties

IUPAC Name

4-amino-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMGHALXLXKCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046114
Record name Dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58338-59-3
Record name Dinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58338-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinalin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058338593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyldinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-328786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9G4Z82PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dinaline's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (4-amino-N-(2'-aminophenyl)benzamide) is a novel antineoplastic agent that has demonstrated significant preclinical efficacy against various cancer models, including colon carcinoma and acute myelocytic leukemia.[1] While its precise molecular target remains to be definitively identified, extensive research has elucidated several key mechanisms through which this compound exerts its anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on cellular metabolism, cell cycle progression, and DNA integrity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided.

Core Mechanisms of Action

The antitumor activity of this compound appears to be multifactorial, stemming from its ability to disrupt several fundamental cellular processes in cancer cells. The primary hypothesized mechanism is the induction of DNA damage, likely following metabolic activation. This is supported by observations of DNA crosslinking activity and profound effects on DNA synthesis and cell cycle progression.[2] Concurrently, this compound significantly alters cellular metabolism, specifically inhibiting amino acid transport and enhancing glucose uptake.

DNA Damage and Synthesis Inhibition

An early study characterized this compound as having DNA-DNA crosslinking activity following in vivo treatment.[2] Although the specific nature of these crosslinks has not been detailed, this activity is a plausible primary mechanism for its cytotoxic effects. As an aminophenyl benzamide derivative, this compound likely undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming adducts and crosslinks. This damage would subsequently interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

This hypothesis is strongly supported by the consistent observation that this compound inhibits DNA synthesis. Studies have shown a significant, concentration-dependent decrease in thymidine incorporation into the DNA of cancer cells exposed to the drug.[3]

Cell Cycle Arrest at S-Phase

A hallmark of this compound's activity is the induction of a cell cycle block at the S-phase.[2][3] This is a logical consequence of DNA damage and inhibited DNA synthesis. When the replication fork encounters DNA lesions or when the machinery for DNA synthesis is impaired, a checkpoint is activated to halt progression through the S-phase, allowing time for DNA repair. If the damage is too extensive, this can trigger apoptosis. Flow cytometry analysis of this compound-treated colon carcinoma cells revealed a significant reduction in the S-phase fraction, indicating a block at the S-phase entrance.[2][3]

Altered Cellular Metabolism

This compound induces distinct and significant changes in the metabolic activity of cancer cells.

This compound has been shown to cause a concentration-dependent decrease in the sodium-dependent uptake of the amino acid analog alpha-aminoisobutyric acid (AIB).[3] This suggests an interaction with cell membrane transport proteins. Given the high demand for amino acids in rapidly proliferating cancer cells for protein synthesis and as metabolic fuel, the inhibition of their transport could contribute to the cytostatic and cytotoxic effects of this compound.

Interestingly, exposure to this compound leads to a significant enhancement of fluorodeoxyglucose (FdGlc) uptake in colon carcinoma cells.[2] This effect was observed to be synergistic when this compound was combined with the glucose metabolism inhibitor 2-deoxyglucose (dGlc), resulting in an almost 50% additional decrease in cell number compared to this compound monotherapy.[2] This suggests that this compound may induce a metabolic stress response that increases the reliance of cancer cells on glycolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

In Vitro Efficacy of this compound and its Derivatives
Compound Assay IC50 Concentration
This compoundMTT Dye Conversion (48h)1 - 2.2 µg/ml
This compoundMTT Dye Conversion (72h)0.6 - 1.6 µg/ml
p-N-methylthis compoundMTT Dye Conversion (48h)1 - 2.2 µg/ml
p-N-methylthis compoundMTT Dye Conversion (72h)0.6 - 1.6 µg/ml
p-N-acetylthis compoundMTT Dye Conversion (48h)1 - 2.2 µg/ml
p-N-acetylthis compoundMTT Dye Conversion (72h)0.6 - 1.6 µg/ml

Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]

In Vivo Efficacy of this compound and its Derivatives in Acetoxymethylmethylnitrosamine-induced Colorectal Carcinomas in Rats
Compound Dosage (mg/kg) T/C% (Median Tumor Volume of Treated/Control) Mortality (%)
This compound100.487
This compound7.71647
This compound5.910.613
p-N-methylthis compound13.8247
p-N-methylthis compound10.65.720
p-N-methylthis compound8.28.427
p-N-methylthis compound6.22530
p-N-acetylthis compound11.9-100
p-N-acetylthis compound9.118.320
p-N-acetylthis compound7.011.113
p-N-acetylthis compound5.321.620
5-FU + Leucovorin25 (each)81.4Similar to Ac-Din (7.0 mg/kg)

Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]

Effect of this compound on Amino Acid and Glucose Uptake in SW707 Colon Carcinoma Cells
Parameter This compound Concentration Effect
Sodium-dependent AIB uptakeConcentration-dependentDecrease to 67%-36% of control
Thymidine incorporation into DNAConcentration-dependentDecrease by 70% to 84%
Fluorodeoxyglucose (FdGlc) uptake (24h exposure, measured after 1 day)20-540 µM2.0- to 2.5-fold enhancement
Fluorodeoxyglucose (FdGlc) uptake (48h incubation)20-540 µM2.5- to 3.5-fold enhancement
Fluorodeoxyglucose (FdGlc) uptake (72h incubation)20-540 µM2.0-fold enhancement

Data from Schaider, H., et al. (1995). This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro.[3] and Schaider, H., et al. (1995). Combination treatment based on metabolic effects of this compound.[2]

Signaling Pathways and Experimental Workflows

While a definitive signaling pathway directly targeted by this compound has not been identified, the following diagrams illustrate the hypothesized mechanism of action and a typical experimental workflow for its evaluation.

Dinaline_Mechanism_of_Action This compound This compound Metabolic_Activation Metabolic Activation (Putative) This compound->Metabolic_Activation Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter Inhibits Glucose_Transporter Glucose Transporter This compound->Glucose_Transporter Upregulates? Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Damage DNA Adducts & Crosslinks DNA->DNA_Damage Replication_Fork_Stalling Replication Fork Stalling DNA_Damage->Replication_Fork_Stalling S_Phase_Arrest S-Phase Arrest Replication_Fork_Stalling->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Amino_Acid_Uptake Amino Acid Uptake Amino_Acid_Transporter->Amino_Acid_Uptake Mediates Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Amino_Acid_Uptake->Protein_Synthesis_Inhibition Glucose_Uptake Enhanced Glucose Uptake Glucose_Transporter->Glucose_Uptake Mediates

Hypothesized Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., SW707) Dinaline_Treatment This compound Treatment (Concentration Gradient) Cancer_Cell_Lines->Dinaline_Treatment Cell_Proliferation_Assay Cell Proliferation Assay (MTT, Cell Counting) Dinaline_Treatment->Cell_Proliferation_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Dinaline_Treatment->Flow_Cytometry Radiolabel_Uptake_Assay Radiolabeled Uptake Assays (³H-Thymidine, ³H-AIB, ¹⁴C-FdGlc) Dinaline_Treatment->Radiolabel_Uptake_Assay HPLC HPLC (Adenine Nucleotide Pools) Dinaline_Treatment->HPLC Animal_Model Animal Model (e.g., Rat with Induced Tumors) Dinaline_Administration This compound Administration (Oral, IP) Animal_Model->Dinaline_Administration Tumor_Measurement Tumor Volume Measurement Dinaline_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Mortality, Weight Loss) Dinaline_Administration->Toxicity_Assessment

Typical Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and this compound Treatment
  • Cell Line: Human colon carcinoma cell line SW707.

  • Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

  • This compound Preparation: this compound (GOE 1734) is dissolved in DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 7 µM - 540 µM). The final DMSO concentration in the culture medium should be kept below 0.5%.

³H-Thymidine Incorporation Assay (DNA Synthesis)
  • Seed SW707 cells in 24-well plates and allow them to adhere overnight.

  • Expose the cells to various concentrations of this compound for 24 hours.

  • After the incubation period, add 1 µCi of ³H-thymidine to each well and incubate for an additional 4 hours.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Precipitate the DNA by adding ice-cold 5% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.

  • Wash the precipitate twice with 5% TCA.

  • Solubilize the DNA by adding 0.5 M NaOH.

  • Neutralize the samples with an equal volume of 0.5 M HCl.

  • Transfer the samples to scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Express the results as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry
  • Culture SW707 cells in culture flasks and treat with this compound for the desired time points.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 24 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

³H-alpha-aminoisobutyric acid (AIB) Uptake Assay (Amino Acid Transport)
  • Plate SW707 cells in 24-well plates and grow to confluence.

  • Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Initiate the uptake by adding a buffer containing ³H-AIB (1 µCi/ml).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Measure the radioactivity of the lysate using a liquid scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the AIB uptake rate and express it as a percentage of the control.

¹⁴C-Fluorodeoxyglucose (FdGlc) Uptake Assay (Glucose Uptake)
  • Culture and treat SW707 cells with this compound as described above.

  • Following treatment, wash the cells with glucose-free medium.

  • Add glucose-free medium containing ¹⁴C-FdGlc (0.5 µCi/ml) and incubate for 30 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the radioactivity as described for the AIB uptake assay.

  • Normalize the results to the protein content and express as a percentage of the control.

Conclusion and Future Directions

This compound is a preclinical anticancer agent with a multifaceted mechanism of action. The available evidence strongly suggests that its primary mode of cytotoxicity involves the induction of DNA damage, leading to S-phase arrest and subsequent cell death. Additionally, its profound effects on cellular metabolism, including the inhibition of amino acid transport and enhancement of glucose uptake, likely contribute significantly to its antitumor activity.

While the exact molecular target of this compound remains elusive, future research should focus on:

  • Metabolic Activation Studies: Identifying the specific metabolic pathways and enzymes responsible for converting this compound into a DNA-reactive species.

  • Characterization of DNA Adducts: Isolating and structurally characterizing the DNA adducts and crosslinks formed by this compound to understand the precise nature of the DNA damage.

  • Signaling Pathway Analysis: Investigating the specific checkpoint proteins (e.g., ATM, ATR, Chk1, Chk2, p53) and signaling pathways that are activated in response to this compound-induced DNA damage and metabolic stress.

A more detailed understanding of these aspects will be crucial for the further development and potential clinical application of this compound and its derivatives.

References

Dinaline's Effect on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE1734 or 4-amino-N-(2'-aminophenyl)benzamide) is an antineoplastic agent that has demonstrated cytostatic and cytotoxic effects on cancer cells. A key mechanism of its action involves the perturbation of cell cycle progression. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cell cycle, with a focus on its established effects, potential mechanisms of action, and relevant experimental methodologies. The available data indicates that this compound primarily induces a cell cycle block at the entrance to the S phase. This guide will summarize the quantitative data, outline potential signaling pathways, and provide detailed experimental protocols for researchers investigating this compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of novel anticancer therapies.

This compound has emerged as a compound of interest due to its inhibitory effects on cancer cell proliferation. This document synthesizes the available scientific literature to provide an in-depth guide on its specific effects on cell cycle progression.

Mechanism of Action and Effect on Cell Cycle

The primary and most consistently reported effect of this compound on the cell cycle is the induction of a block at the S phase entrance.[1] This prevents cells from initiating DNA synthesis, thereby halting their proliferation.

S Phase Arrest

Studies on the human colon carcinoma cell line SW707 have shown that exposure to this compound leads to a significant decrease in the fraction of cells in the S phase.[1] This arrest is correlated with a substantial reduction in the incorporation of thymidine into DNA, a key process during the S phase.[1]

Potential Mechanisms of Action

While the precise molecular signaling cascade leading to this compound-induced S phase arrest is not yet fully elucidated, two primary mechanisms have been suggested based on experimental observations:

  • Inhibition of Amino Acid Transport: this compound has been shown to inhibit the sodium-dependent uptake of amino acids.[1] This could disrupt cellular metabolism and the synthesis of proteins essential for S phase entry and progression.

  • DNA-DNA Crosslinking: In vivo studies have indicated that this compound possesses DNA-DNA crosslinking activity. Such lesions can create physical barriers to the DNA replication machinery, leading to replication stress and the activation of cell cycle checkpoints that halt progression into S phase.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from a study on the SW707 human colon carcinoma cell line exposed to this compound.[1]

Table 1: Effect of this compound on ³H-Thymidine Incorporation into DNA

This compound Concentration (µM)Decrease in Thymidine Incorporation (%)
770
2775
13580
54084

Table 2: Effect of this compound on S Phase Fraction

This compound Concentration (µM)Observation
Increasing ConcentrationsA correlated decrease in the S phase fraction was observed.

Signaling Pathways

Based on the known mechanisms of S phase arrest and the potential actions of this compound, a hypothetical signaling pathway can be proposed. The DNA crosslinking activity of this compound could induce replication stress, which is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activation of ATR would then lead to the phosphorylation and activation of the downstream checkpoint kinase Chk1. Activated Chk1 can then phosphorylate and inactivate Cdc25A, a phosphatase required for the activation of CDK2. Inhibition of the Cyclin E/CDK2 complex, a key driver of the G1/S transition, would ultimately lead to a block at the S phase entrance.

It is crucial to note that this pathway is a hypothesis based on the general mechanisms of S phase arrest and requires direct experimental validation for this compound.

Dinaline_Signaling_Pathway cluster_checkpoint Checkpoint Activation cluster_cdk_regulation CDK Regulation This compound This compound DNA_Crosslinking DNA-DNA Crosslinking This compound->DNA_Crosslinking Replication_Stress Replication Stress DNA_Crosslinking->Replication_Stress ATR ATR Activation Replication_Stress->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Cdc25A Cdc25A Inhibition Chk1->Cdc25A | CDK2 Cyclin E/CDK2 Inhibition Cdc25A->CDK2 S_Phase_Arrest S Phase Arrest CDK2->S_Phase_Arrest

Hypothetical signaling pathway for this compound-induced S phase arrest.

Experimental Protocols

The following provides a detailed methodology for a key experiment to assess this compound's effect on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of a cell line (e.g., SW707) treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • SW707 human colon carcinoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (GOE1734)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed SW707 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 7, 27, 135, 540 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Experimental_Workflow start Seed SW707 Cells treatment Treat with this compound start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze

Experimental workflow for cell cycle analysis.

Conclusion

This compound effectively halts cell cycle progression at the S phase entrance in colon carcinoma cells. While the complete molecular mechanism is still under investigation, available evidence points towards the inhibition of amino acid transport and the induction of DNA damage as potential initiating events. Further research is warranted to fully delineate the signaling pathways involved and to identify the direct molecular targets of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development aiming to further explore the therapeutic potential of this compound.

References

In Vitro Cytotoxicity of Dinaline and its Analogs in Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of Dinaline and its acetylated analog, CI-994 (Acetylthis compound), in the context of leukemia. While direct evidence in human leukemia cell lines is limited, this document synthesizes preclinical findings from rat leukemia models to inform future research and drug development efforts. The guide details the known mechanisms of action, presents quantitative cytotoxicity data in a structured format, outlines relevant experimental protocols, and visualizes key concepts through diagrams. The primary focus of the available in vitro data is on CI-994, a histone deacetylase (HDAC) inhibitor, and its effects on a rat acute myelocytic leukemia cell line.

Introduction

This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, and its derivative CI-994 are compounds that have been investigated for their anti-neoplastic properties.[1] this compound's mode of action remains largely unknown, but it has shown a striking therapeutic index in preclinical animal models of acute myelocytic leukemia (AML).[2] Its acetylated form, CI-994, is characterized as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors represent a class of epigenetic-modifying agents that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This guide focuses on the in vitro cytotoxic effects of these compounds on leukemia cells.

Quantitative Cytotoxicity Data

The majority of in vitro cytotoxicity data for this compound and its analogs in leukemia pertains to studies conducted on rat-derived cell lines. The following table summarizes the key quantitative findings.

CompoundCell LineCell TypeAssayEndpointValueReference
CI-994 BCLOBrown Norway rat acute myelocytic leukemiaMTT AssayIC502.5 µM[4]
This compound L5222Rat LeukemiaIn vitro incubation and retransplantationAntitumor effectNo effect observed[5]

Mechanism of Action

This compound

The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated.[2] Preclinical studies suggest it is preferentially active in slowly growing tumors.[5]

CI-994 (Acetylthis compound)

CI-994 is a known inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs.[4] By inhibiting HDACs, CI-994 promotes the acetylation of histones, which leads to a more relaxed chromatin structure. This, in turn, can activate the transcription of genes involved in the regulation of critical cellular processes such as cell survival, proliferation, differentiation, and apoptosis.[1]

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_genes Tumor Suppressor Genes DNA DNA Histones Histones Chromatin Condensed Chromatin (Gene Transcription Repressed) Histones->Chromatin Deacetylation Chromatin->Histones Acetylation OpenChromatin Open Chromatin (Gene Transcription Activated) Chromatin->OpenChromatin p21 p21 OpenChromatin->p21 Apoptotic_Genes Apoptotic Genes OpenChromatin->Apoptotic_Genes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Induces HDAC HDAC HDAC->Histones HAT HAT HAT->Chromatin Acetyl_group Acetyl Group CI994 CI-994 CI994->HDAC Inhibits

Figure 1: Mechanism of Action of CI-994 as an HDAC Inhibitor.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from a general procedure used for evaluating the cytotoxicity of CI-994.[4]

  • Cell Culture:

    • Leukemia cell lines (e.g., a panel of human AML and ALL cell lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A stock solution of the test compound (this compound or CI-994) is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the test compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are converted to a percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.

MTT_Workflow start Start: Culture Leukemia Cell Lines seed_cells Seed cells into 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound/CI-994 seed_cells->prepare_compound add_compound Add compound dilutions to wells prepare_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent incubate_4h->add_solubilizer read_absorbance Read absorbance on a microplate reader add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End: Determine Cytotoxicity analyze_data->end

Figure 2: General Experimental Workflow for an MTT-based Cytotoxicity Assay.

Discussion and Future Directions

The available in vitro data on this compound and its analog CI-994 in leukemia cell lines is sparse and primarily derived from preclinical rat models. The finding that CI-994 has an IC50 of 2.5 µM in a rat AML cell line suggests potential anti-leukemic activity.[4] However, the observation that this compound was ineffective in another rat leukemia cell line highlights the need for broader screening.[5]

A significant gap in the current knowledge is the lack of data on the effects of this compound and CI-994 on a panel of human leukemia cell lines representing different subtypes of the disease (e.g., AML, ALL, CML). Future in vitro studies should aim to:

  • Determine the IC50 values of this compound and CI-994 in a diverse panel of human leukemia cell lines.

  • Investigate the effects of these compounds on cell cycle progression and apoptosis in sensitive cell lines.

  • Elucidate the specific signaling pathways modulated by this compound in leukemia cells.

  • Explore the synergistic potential of this compound and CI-994 with standard-of-care chemotherapeutic agents in human leukemia cell lines.

Such studies are crucial for validating the preclinical findings and guiding the potential clinical development of this compound or its analogs for the treatment of leukemia.

Conclusion

While this compound has shown promise in in vivo preclinical models of leukemia, its in vitro cytotoxicity profile, particularly in human leukemia cell lines, remains largely uncharacterized. Its derivative, CI-994, exhibits micromolar cytotoxic activity in a rat leukemia cell line, likely through its mechanism as an HDAC inhibitor. This technical guide summarizes the current, limited knowledge and provides a framework for future in vitro investigations that are essential to determine the therapeutic potential of this class of compounds in leukemia.

References

Dinaline (GOE 1734): A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (GOE 1734), chemically identified as 4-amino-N-(2'-aminophenyl)benzamide, is a novel small molecule that has demonstrated significant antitumor activity in preclinical studies. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development. The mode of action of this compound is not yet fully elucidated but is reported to involve DNA crosslinking and potential modulation of cytokine signaling. Preclinical investigations have highlighted its efficacy in models of acute myelocytic leukemia and various solid tumors, particularly those with slower proliferation rates. This whitepaper summarizes the available quantitative data, outlines plausible experimental protocols, and presents logical workflows and potential signaling pathways in the format requested.

Discovery and Preclinical Rationale

This compound emerged from research focused on identifying novel chemical entities with potent anticancer properties. Early studies revealed its cytotoxic effects and antitumor activity, leading to further investigation.[1] A notable feature of this compound is its preferential activity in slowly proliferating tumors, a characteristic that distinguishes it from many conventional chemotherapeutic agents.[2] Preclinical studies in a Brown Norway rat model of human acute myelocytic leukemia demonstrated a significant "8 log leukemic cell kill," indicating a potent antileukemic effect.[2] Furthermore, this compound has shown efficacy against colorectal cancer cell lines and in vivo models.[1]

Synthesis of this compound

Proposed Synthetic Pathway:

A generalized workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Reduction of Nitro Groups 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Amidation Amidation Reaction (e.g., in DCM with a base like TEA) 4-nitrobenzoyl_chloride->Amidation 2-nitroaniline 2-Nitroaniline 2-nitroaniline->Amidation Intermediate N-(2-nitrophenyl)-4-nitrobenzamide Amidation->Intermediate Reduction Reduction (e.g., H2, Pd/C in Ethanol) Intermediate->Reduction This compound This compound (4-amino-N-(2'-aminophenyl)benzamide) Reduction->this compound G cluster_0 Extracellular cluster_1 Intracellular Dinaline_ext This compound EGFR EGFR Dinaline_ext->EGFR Binds to Dinaline_int This compound Dinaline_ext->Dinaline_int Inhibition Inhibition Dinaline_ext->Inhibition Cytokine_prod Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α, IL-8) EGFR->Cytokine_prod Activates DNA DNA Dinaline_int->DNA Crosslinking DNA Crosslinking DNA->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis Inhibition->Cytokine_prod G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint and Analysis Animal_Model Select Animal Model (e.g., Brown Norway Rat) Tumor_Implantation Implant Tumor Cells (e.g., Leukemia or Solid Tumor) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Admin Administer this compound (p.o.) or Vehicle Randomization->Treatment_Admin Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment_Admin->Monitoring Endpoint Euthanize Animals and Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Weight, Histology, and Calculate T/C % Endpoint->Data_Analysis

References

Dinaline as a Precursor to CI-994: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Dinaline as a chemical precursor to CI-994, a potent histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of the chemical properties of both compounds, a detailed experimental protocol for the synthesis of CI-994 from a this compound-related precursor, and relevant quantitative data.

Introduction to this compound and CI-994

This compound, also known as 4-amino-N-(2-aminophenyl)benzamide, is an antineoplastic agent that serves as a key starting material in the synthesis of CI-994 (Tacethis compound).[1][2][3] CI-994 is a selective inhibitor of class I histone deacetylases (HDACs), which are crucial enzymes in the regulation of gene expression.[4][5] By inhibiting HDACs, CI-994 can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest in oncology research.[6][7] The chemical transformation of this compound to CI-994 involves the acetylation of the primary aromatic amine group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and CI-994 is presented below for easy comparison.

PropertyThis compoundCI-994 (Tacethis compound)
IUPAC Name 4-amino-N-(2-aminophenyl)benzamide4-(acetylamino)-N-(2-aminophenyl)benzamide
Synonyms GOE 1734, PD 104208, NSC 328786N-Acetylthis compound, Goe 5549, PD 123654
CAS Number 58338-59-3112522-64-2
Molecular Formula C₁₃H₁₃N₃OC₁₅H₁₅N₃O₂
Molecular Weight 227.26 g/mol 269.3 g/mol
Appearance SolidCrystalline solid
Purity >98%≥98%
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol to 25 mM (with warming)Soluble in DMSO (5 mg/ml) and DMF (1 mg/ml)
PubChem CID 427252746

Synthesis of CI-994 from a this compound Precursor

The synthesis of CI-994 involves the acetylation of the 4-amino group of a this compound-related precursor. While a direct one-step acetylation of commercially available this compound is chemically feasible, published synthetic routes often involve a multi-step process where the acetyl group is introduced prior to the final condensation step. However, for the purpose of illustrating the core transformation, a general experimental protocol for the N-acetylation of an aromatic amine is provided below, based on established chemical principles and information derived from synthetic procedures for analogous compounds.

Experimental Protocol: N-acetylation of 4-amino-N-(2-aminophenyl)benzamide

This protocol describes a representative procedure for the acetylation of the this compound core structure to yield CI-994.

Materials:

  • 4-amino-N-(2-aminophenyl)benzamide (this compound)

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-amino-N-(2-aminophenyl)benzamide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994).

Expected Yield:

While the specific yield for this direct acetylation is not widely reported, similar N-acetylation reactions of aromatic amines typically proceed with good to excellent yields, often in the range of 80-95%.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformation and a logical workflow for the synthesis of CI-994.

Chemical transformation of this compound to CI-994.

G cluster_synthesis Synthesis Workflow start Dissolve this compound in Solvent add_base Add Pyridine (Base) start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react React at Room Temperature add_anhydride->react quench Quench Reaction react->quench extract Extract with Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Obtain Pure CI-994 purify->end

Logical workflow for the synthesis of CI-994.

References

Investigating the Antitumor Properties of Dinaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline, a novel benzamide derivative, has demonstrated significant antitumor properties in preclinical studies against various cancer types, including colorectal carcinoma and acute myelocytic leukemia. Its multifaceted mechanism of action, characterized by the inhibition of amino acid transport, induction of cell cycle arrest, and cytostatic and cytotoxic effects, positions it as a promising candidate for further oncological investigation. This technical guide provides an in-depth overview of the current understanding of this compound's antitumor effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms and logical downstream effects. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this compound's therapeutic potential and guiding future research endeavors.

Introduction

This compound, chemically known as 4-amino-N-(2'-aminophenyl)benzamide, is an investigational antineoplastic agent that has shown efficacy in both in vitro and in vivo cancer models.[1][2] Early studies have highlighted its potent activity against colorectal cancer and acute myelocytic leukemia, suggesting a broad therapeutic window.[1][2] The primary mechanism of action appears to be multifactorial, involving the disruption of essential cellular processes such as nutrient uptake and cell cycle progression.[3] This guide synthesizes the available preclinical data on this compound, offering a detailed examination of its antitumor properties to support ongoing and future research in the field.

Quantitative Antitumor Efficacy

The antitumor activity of this compound and its derivatives has been quantified in several preclinical studies. The following tables summarize the key findings, including in vitro cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives Against Human Colon Cancer Cell Lines [1]

CompoundIncubation Time (hours)IC50 (µg/mL)
This compound481 - 2.2
720.6 - 1.6
p-N-methylthis compound481 - 2.2
720.6 - 1.6
p-N-acetylthis compound481 - 2.2
720.6 - 1.6

Table 2: In Vivo Efficacy of this compound and Its Derivatives in Acetoxymethylmethylnitrosamine-Induced Colorectal Carcinomas in Rats [1]

CompoundDosage (mg/kg)T/C (%)*Mortality (%)
This compound100.487
7.71647
5.910.613
p-N-methylthis compound13.8247
10.65.720
8.28.427
6.22530
p-N-acetylthis compound11.9-100
9.118.320
7.011.113
5.321.620
Control--15

*T/C (%): Ratio of median tumor volume of treated group to control group, expressed as a percentage.

Table 3: Efficacy of this compound in a Rat Model of Acute Myelocytic Leukemia (BNML) [2]

Treatment RegimenLeukemic Cell KillNormal Hematopoietic Stem Cell KillCure Rate
Repeated Daily Oral Administration>8 log<1 log-
Daily Split-Dose Treatment--40-50%

Mechanism of Action

The antitumor activity of this compound is attributed to several interconnected mechanisms that disrupt cancer cell homeostasis and proliferation.

Inhibition of Amino Acid Transport

This compound has been shown to inhibit the transport of amino acids into colon carcinoma cells.[3] This effect is concentration-dependent and impacts the uptake of essential amino acids like methionine and the non-metabolizable amino acid analog α-aminoisobutyric acid (AIB).[3] The inhibition of amino acid transport likely contributes to the observed cytostatic and cytotoxic effects by limiting the building blocks necessary for protein synthesis and cell growth.

Cell Cycle Arrest

A key aspect of this compound's mechanism is its ability to induce cell cycle arrest at the S phase entrance.[3] This is evidenced by a significant decrease in thymidine incorporation into DNA following treatment.[3] By halting the cell cycle, this compound prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting tumor growth.

Metabolic Alterations

This compound also induces metabolic changes in cancer cells, notably an enhancement of fluorodeoxyglucose (FdGlc) uptake.[4][5] This suggests an alteration in glucose metabolism, which could be exploited for combination therapies. Indeed, combining this compound with the glycolysis inhibitor 2-deoxyglucose (dGlc) has been shown to produce a synergistic growth inhibitory effect in colon carcinoma cells.[4][5]

Signaling Pathways and Logical Relationships

While the precise signaling pathways modulated by this compound are not yet fully elucidated, a logical framework for its antitumor effects can be proposed based on its known mechanisms of action. The following diagrams illustrate the experimental workflow for assessing this compound's effects and a proposed logical pathway for its antitumor activity.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Cell Viability Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Cell Cycle Analysis Amino Acid Uptake Assay Amino Acid Uptake Assay This compound Treatment->Amino Acid Uptake Assay Metabolic Analysis Animal Model Animal Model Tumor Induction Tumor Induction Animal Model->Tumor Induction This compound Administration This compound Administration Tumor Induction->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Efficacy Toxicity Assessment Toxicity Assessment This compound Administration->Toxicity Assessment Safety

Caption: Experimental workflow for evaluating the antitumor properties of this compound.

logical_pathway This compound This compound Inhibition of Amino Acid Transport Inhibition of Amino Acid Transport This compound->Inhibition of Amino Acid Transport S-Phase Cell Cycle Arrest S-Phase Cell Cycle Arrest This compound->S-Phase Cell Cycle Arrest Reduced Protein Synthesis Reduced Protein Synthesis Inhibition of Amino Acid Transport->Reduced Protein Synthesis Inhibition of DNA Replication Inhibition of DNA Replication S-Phase Cell Cycle Arrest->Inhibition of DNA Replication Cytostatic Effect Cytostatic Effect Reduced Protein Synthesis->Cytostatic Effect Inhibition of DNA Replication->Cytostatic Effect Cytotoxic Effect Cytotoxic Effect Cytostatic Effect->Cytotoxic Effect At high concentrations or prolonged exposure Antitumor Activity Antitumor Activity Cytostatic Effect->Antitumor Activity Cytotoxic Effect->Antitumor Activity

Caption: Proposed logical pathway of this compound's antitumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Human colon cancer cell lines (e.g., SW707)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.

  • Materials:

    • Cancer cells treated with this compound and control cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Model (Colorectal Carcinoma in Rats)

This protocol is a general guideline based on studies of chemically induced colorectal cancer in rats and can be adapted for evaluating this compound's efficacy.

  • Animal Model:

    • Male Sprague-Dawley or F344 rats, 6-8 weeks old.

  • Tumor Induction:

    • Induce colorectal tumors by subcutaneous injection of a carcinogen such as acetoxymethylmethylnitrosamine (AMMN) or azoxymethane (AOM). The specific dosing and schedule will depend on the chosen carcinogen and desired tumor latency.

  • Drug Administration:

    • Once tumors are established and palpable, randomize the animals into control and treatment groups.

    • Administer this compound orally or via intraperitoneal injection at various dose levels. The control group should receive the vehicle used to dissolve this compound.

    • Treatment can be administered daily or on a different schedule depending on the study design.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).

    • Record mortality rates in each group throughout the study.

Conclusion and Future Directions

This compound has emerged as a promising antitumor agent with a distinct mechanism of action involving the inhibition of amino acid transport and the induction of S-phase cell cycle arrest. The preclinical data summarized in this guide provide a strong rationale for its continued development. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism will be crucial for identifying predictive biomarkers of response and for designing rational combination therapies to enhance its therapeutic efficacy. Furthermore, comprehensive toxicological studies are warranted to establish a safe and effective dosing regimen for potential clinical trials. The synergistic effect observed with 2-deoxyglucose suggests that targeting cancer metabolism in combination with this compound could be a particularly fruitful avenue for future investigation.

References

An In-depth Technical Guide on the Core Biological Impacts of Dinaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE1734, PD 104208, or NSC 328786) is an antineoplastic agent that has demonstrated significant cytotoxic and antitumor activities.[1] This technical guide synthesizes the available preclinical data on this compound, focusing on its effects on fundamental cellular processes, including amino acid transport, protein metabolism, and DNA synthesis. The objective is to provide a comprehensive resource for researchers and drug development professionals interested in its mechanism of action and therapeutic potential. While the precise signaling pathways remain largely unelucidated, this paper collates key experimental findings and methodologies to facilitate further investigation.[2]

Introduction

This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, is an orally active anticancer agent.[1][3] It has shown notable efficacy in preclinical models of colorectal cancer and acute myelocytic leukemia.[1][2] A key characteristic of this compound is its ability to induce reversible changes in critical metabolic pathways, including amino acid transport and protein metabolism, which are intrinsically linked to its antiproliferative effects. Despite its promising therapeutic index, the exact molecular mechanisms and signaling pathways through which this compound exerts its effects are not yet fully understood.[2]

Core Biological Effects of this compound

Impact on Amino Acid Transport and Protein Metabolism

Studies on the human colon carcinoma cell line SW707 have revealed that this compound significantly alters amino acid transport.[4] A notable observation is the concentration-dependent decrease in the sodium-dependent uptake of α-aminoisobutyric acid (AIB).[4] Conversely, after an initial decrease, sodium-dependent methionine uptake was enhanced one day after exposure to this compound, suggesting a subsequent increase in protein synthesis following drug withdrawal.[4] These findings indicate that this compound interacts with cell membrane functions related to amino acid transport, which in turn affects protein metabolism.[4]

Effects on DNA Synthesis and Cell Cycle

This compound demonstrates a potent inhibitory effect on DNA synthesis. In SW707 cells, exposure to this compound resulted in a significant decrease in thymidine incorporation into DNA by 70% to 84%.[4] This inhibition was not fully reversible in the subsequent observation period.[4] Cell cycle analysis further revealed that this compound causes a block at the entrance to the S phase, which is highly correlated with the observed changes in thymidine incorporation.[4] At lower concentrations, this compound initially causes mild cell proliferation, which transitions to a cytostatic effect.[4] Higher concentrations are directly cytostatic and subsequently cytotoxic.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Amino Acid Uptake in SW707 Cells [4]

Amino AcidTransport TypeEffect of this compound ExposurePost-Exposure Recovery
α-aminoisobutyric acid (AIB)Sodium-dependentDecrease to 36-67% of controlIncomplete recovery (≤70% of control)
MethionineSodium-dependentInitial decrease of 24-36%Enhanced uptake after 1 day

Table 2: Effects of this compound on DNA Synthesis and Cell Cycle in SW707 Cells [4]

ParameterEffect of this compound Exposure
Thymidine Incorporation into DNADecrease of 70-84%
Cell CycleBlock at S phase entrance

Table 3: In Vivo Efficacy of this compound in a Rat Tumor Model [1]

This compound Dose (mg/kg, p.o.)T/C% (Median Tumor Volume Ratio)
100.4
7.716
5.910.6

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Drug Exposure
  • Cell Line: Human colon carcinoma cell line SW707.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • This compound Concentrations: A range of concentrations from 7 µM to 540 µM were used to study dose-dependent effects.

  • Exposure Time: Cells were exposed to this compound for 24 hours, followed by a drug-free observation period.

Amino Acid Uptake Assays
  • Radiolabeled Tracers: 3H-α-aminoisobutyric acid (AIB) and 14C-methionine were used to measure amino acid uptake.

  • Procedure:

    • SW707 cells were incubated with various concentrations of this compound.

    • Following exposure, cells were washed and incubated with the radiolabeled amino acid tracers for a defined period.

    • Uptake was stopped by washing with ice-cold buffer.

    • Intracellular radioactivity was measured using a scintillation counter to quantify amino acid uptake.

    • Sodium-dependent uptake was determined by comparing uptake in the presence and absence of sodium in the incubation buffer.

DNA Synthesis Assay
  • Radiolabeled Tracer: 3H-thymidine was used to measure the rate of DNA synthesis.

  • Procedure:

    • Cells were treated with this compound as described above.

    • 3H-thymidine was added to the culture medium for a specific labeling period.

    • The amount of 3H-thymidine incorporated into the DNA was quantified to assess the rate of DNA synthesis.

Cell Cycle Analysis
  • Method: Flow cytometry.

  • Procedure:

    • This compound-treated cells were harvested and fixed.

    • Cells were stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells was measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the logical flow of this compound's known effects and a typical experimental workflow for its analysis.

Dinaline_Effects_Workflow This compound This compound Exposure Membrane Interaction with Cell Membrane Functions This compound->Membrane DNA_Synthesis Impaired Thymidine Incorporation into DNA This compound->DNA_Synthesis AA_Transport Altered Amino Acid Transport (e.g., AIB, Methionine) Membrane->AA_Transport Protein_Metabolism Changes in Protein Metabolism AA_Transport->Protein_Metabolism S_Phase_Block Block at S Phase Entrance DNA_Synthesis->S_Phase_Block Cell_Proliferation Inhibition of Cell Proliferation S_Phase_Block->Cell_Proliferation

Caption: Logical flow of this compound's observed biological effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis Cell_Culture Culture SW707 Cells Drug_Treatment Treat with this compound (7 µM - 540 µM) for 24h Cell_Culture->Drug_Treatment AA_Uptake Amino Acid Uptake Assay (³H-AIB, ¹⁴C-Met) Drug_Treatment->AA_Uptake DNA_Synth DNA Synthesis Assay (³H-Thymidine) Drug_Treatment->DNA_Synth Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Quantification Quantify Radioactivity & Flow Cytometry Data AA_Uptake->Quantification DNA_Synth->Quantification Cell_Cycle->Quantification Interpretation Interpret Effects on Metabolism & Proliferation Quantification->Interpretation

Caption: Workflow for analyzing this compound's cellular impact.

Conclusion and Future Directions

This compound is a promising antineoplastic agent with a distinct profile of biological activity. Its primary impact appears to be the disruption of DNA synthesis and cell cycle progression, likely linked to its effects on amino acid transport and overall protein metabolism. The provided data and protocols offer a solid foundation for further research. Future investigations should aim to:

  • Identify specific protein targets of this compound to elucidate its mechanism of action at a molecular level.

  • Map the upstream signaling pathways that are modulated by this compound, leading to the observed downstream effects on the cell cycle and metabolism.

  • Conduct further in vivo studies to optimize dosing strategies and explore its efficacy in a broader range of cancer models.

A deeper understanding of this compound's impact on protein synthesis pathways will be critical for its potential translation into a clinical setting.

References

Early-Stage Research on Dinaline's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaline (also known as GOE 1734, PD 104208, and NSC 328786) is a synthetic small molecule, 4-amino-N-(2'-aminophenyl)benzamide, that has demonstrated significant antineoplastic activity in preclinical studies. Investigated primarily for its potential in treating acute myelocytic leukemia (AML) and colorectal cancer, this compound has shown a favorable therapeutic index in animal models, with potent tumor cell inhibition and comparatively lower toxicity to normal cells. Its mechanism of action, while not fully elucidated, appears to involve the disruption of fundamental cellular processes, including amino acid transport and DNA synthesis, leading to cell cycle arrest and cytotoxicity. This technical guide synthesizes the available early-stage research on this compound, presenting quantitative data, detailed experimental protocols, and a proposed mechanistic framework to inform further investigation and drug development efforts.

Preclinical Efficacy

This compound has been evaluated in several preclinical models, demonstrating notable efficacy against both hematological malignancies and solid tumors.

Acute Myelocytic Leukemia (AML)

In a well-established preclinical model for human AML, the Brown Norway rat model, oral administration of this compound resulted in a significant, dose-dependent reduction in leukemic cell burden.[1] Daily treatment regimens achieved an impressive 8-log kill of leukemic cells with only a minor impact on normal hematopoietic stem cells (less than a 1-log kill).[1] Furthermore, a split-dose daily treatment proved even more effective, leading to cures in 40-50% of the animals.[1]

Colorectal Cancer

This compound has also shown significant efficacy against colorectal cancer in both in vivo and in vitro models. In Sprague-Dawley rats with acetoxymethylmethylnitrosamine-induced colorectal carcinomas, this compound was highly effective at various dosages.[2] In vitro studies using human colon cancer cell lines revealed IC50 concentrations in the low microgram per milliliter range.[2]

Table 1: Summary of In Vivo Efficacy of this compound in Colorectal Cancer Model

Dosage (mg/kg)T/C% (Median Tumor Volume Treated/Control)Mortality (%)
100.487
7.71647
5.910.613
Control-15

Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]

Table 2: Summary of In Vitro Efficacy of this compound in Human Colon Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µg/mL)
Not Specified481 - 2.2
Not Specified720.6 - 1.6

Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]

Mechanism of Action

While the precise signaling pathways affected by this compound are not fully mapped, research points to a multi-faceted mechanism of action targeting core cellular processes.

Inhibition of Amino Acid Transport

A key observed effect of this compound is the inhibition of sodium-dependent amino acid transport.[3] Studies in the human colon carcinoma cell line SW707 demonstrated a concentration-dependent decrease in the uptake of the amino acid analog ³H-alpha-aminoisobutyric acid (AIB).[3] This disruption of amino acid import would have profound effects on protein synthesis and overall cellular metabolism, contributing to the observed cytostatic and cytotoxic effects.

Cell Cycle Arrest and Inhibition of DNA Synthesis

This compound has been shown to induce a block at the S-phase of the cell cycle.[3] This is corroborated by findings of a significant decrease in ³H-thymidine incorporation into DNA, indicating an inhibition of DNA synthesis.[3] The S-phase arrest prevents cancer cells from replicating their genome, a critical step for proliferation.

Potential for EGFR Pathway Interaction

While not definitively established in peer-reviewed literature, some commercial sources suggest that this compound's parent structure, 4-amino-N-(2-aminophenyl)-benzamide, may interact with the Epidermal Growth Factor Receptor (EGFR). This interaction is proposed to block cellular proliferation. Further investigation is required to validate this potential mechanism.

Dinaline_Proposed_Mechanism This compound This compound Amino_Acid_Transporter Sodium-Dependent Amino Acid Transporter This compound->Amino_Acid_Transporter Inhibits DNA_Polymerase DNA Polymerase / Replication Machinery This compound->DNA_Polymerase Inhibits Cell_Cycle_Progression Cell Cycle Progression This compound->Cell_Cycle_Progression Induces Cell_Membrane Cell Membrane Amino_Acid_Uptake Amino Acid Uptake Amino_Acid_Transporter->Amino_Acid_Uptake Protein_Synthesis Protein Synthesis Amino_Acid_Uptake->Protein_Synthesis Proliferation Cell Proliferation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis DNA_Synthesis->Cell_Cycle_Progression S_Phase_Arrest S-Phase Arrest Cell_Cycle_Progression->Proliferation S_Phase_Arrest->Proliferation Inhibits Cytotoxicity Cytotoxicity S_Phase_Arrest->Cytotoxicity

Proposed Mechanism of Action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing this compound on various cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SW707)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle control wells.

  • Incubate the plate for the desired time points (e.g., 48 and 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_this compound Prepare this compound Serial Dilutions Treat_Cells Treat Cells with This compound Prepare_this compound->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Buffer Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy in a Rat Leukemia Model (Brown Norway)

This protocol outlines the general procedure for evaluating the efficacy of this compound in the Brown Norway rat model of AML.

Materials:

  • Brown Norway rats

  • BNML (Brown Norway Myeloid Leukemia) cells

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement (if applicable)

  • Equipment for monitoring animal health

Procedure:

  • Inject a known number of BNML cells intravenously into the tail vein of the rats to establish the leukemia model.

  • Once the leukemia is established (confirmed by peripheral blood smears or other markers), randomize the animals into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., daily single dose or split dose). The control group receives the vehicle.

  • Monitor the animals daily for signs of toxicity and disease progression.

  • Assess the leukemic burden at defined time points using methods such as flow cytometry of peripheral blood or bone marrow, or by monitoring survival.

  • At the end of the study, euthanize the animals and perform necropsies to evaluate the extent of the disease and any organ toxicity.

Toxicity Profile

While showing a promising therapeutic window, this compound is not without toxicity, particularly at higher doses. In the Brown Norway rat leukemia model, daily split-dose treatments, although more effective, also resulted in more pronounced gastrointestinal toxicity.[1] Long-term toxicity studies in rats indicated a potential for this compound to act as a modulator of carcinogenesis, with a suggested hormone-related mechanism of action.

Conclusion and Future Directions

This compound is a preclinical compound with demonstrated antineoplastic activity against AML and colorectal cancer. Its mechanism of action, centered on the disruption of amino acid transport and DNA synthesis, leading to S-phase arrest, presents a compelling rationale for its anticancer effects. While early studies have established a proof-of-concept for its efficacy, a significant amount of research is still required.

Future investigations should focus on:

  • Elucidating the complete signaling pathway: A deeper understanding of the molecular targets of this compound is crucial for rational drug design and combination therapies.

  • Comprehensive toxicity profiling: Further studies are needed to fully characterize the short-term and long-term toxicities of this compound.

  • Pharmacokinetic and pharmacodynamic studies: Detailed PK/PD modeling will be essential for optimizing dosing schedules and predicting clinical outcomes.

  • Evaluation in a broader range of cancer models: The efficacy of this compound should be assessed in other cancer types to identify potential new indications.

The lack of publicly available clinical trial data suggests that the development of this compound may have been discontinued. However, the unique mechanistic insights and promising preclinical efficacy of this compound may warrant a re-evaluation of its therapeutic potential or that of its analogs. The information presented in this guide provides a solid foundation for any such future endeavors.

References

Methodological & Application

Application Notes and Protocols for Dinaline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Dinaline, an antineoplastic agent, in cell culture experiments. This compound has demonstrated antiproliferative effects and is a precursor to CI-994. It has been studied for its potential in treating conditions like acute myelocytic leukemia.[1]

Data Presentation: this compound Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight227.26 g/mol [2]
Purity>98%
Solubility in DMSOUp to 100 mM
Solubility in EthanolUp to 25 mM (with warming)
AppearanceSolid

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be further diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, filter-sterilized pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated using its molecular weight (227.26 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 227.26 g/mol x 1000 mg/g = 22.726 mg

  • Weighing this compound:

    • In a sterile microcentrifuge tube, accurately weigh out 22.73 mg of this compound powder using a calibrated analytical balance.

    • Note: It is advisable to weigh a slightly larger amount and then add the corresponding volume of DMSO for precise concentration.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube.

  • Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.

  • Sterilization and Aliquoting:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the this compound stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol 2: Preparation of this compound Working Solution and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

  • Cultured cells in multi-well plates, flasks, or dishes.

  • Sterile, filter-sterilized pipette tips.

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A typical starting point for dose-response experiments could range from 1 µM to 50 µM.

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM final concentration in 1 mL of medium):

    • Intermediate Dilution (optional but recommended for accuracy): Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of complete cell culture medium.

    • Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium to achieve a final concentration of 10 µM.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation:

    • Return the cells to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, cell cycle analysis, or protein expression analysis.

Visualizations

This compound's Putative Signaling Pathway

This compound is known to induce changes in DNA synthesis, protein metabolism, and amino acid transport, leading to its antiproliferative effects. The exact molecular targets are not fully elucidated.[1] The diagram below illustrates a generalized pathway of its cellular effects.

Dinaline_Signaling_Pathway This compound This compound Cell Cell Membrane This compound->Cell Enters Cell DNA_Synthesis DNA Synthesis Cell->DNA_Synthesis Protein_Metabolism Protein Metabolism Cell->Protein_Metabolism Amino_Acid_Transport Amino Acid Transport Cell->Amino_Acid_Transport Proliferation Cell Proliferation DNA_Synthesis->Proliferation Inhibition Protein_Metabolism->Proliferation Alteration Amino_Acid_Transport->Proliferation Alteration

Caption: Putative mechanism of this compound's antiproliferative effects.

Experimental Workflow for this compound Dissolution and Cell Treatment

The following diagram outlines the logical workflow from dissolving this compound to treating cells for experimental analysis.

Dinaline_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Analysis weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C/-80°C aliquot->store thaw 6. Thaw Stock Solution store->thaw dilute 7. Dilute to Working Concentration thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate treat->incubate assay 10. Perform Downstream Assays incubate->assay

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for Dinaline-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimal Concentration of Dinaline for Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound that has demonstrated potent pro-apoptotic activity in a range of preclinical cancer models. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing and quantifying apoptosis using this compound. The information presented is intended to guide researchers in utilizing this compound as a tool for cancer research and therapeutic development.

Mechanism of Action

This compound is a potent inducer of apoptosis, primarily acting through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7.[1] This cascade ultimately results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

The intrinsic pathway is initiated by this compound-induced mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[1][3] This event triggers the formation of the apoptosome and subsequent activation of caspase-9.[1] The extrinsic pathway is engaged through the upregulation of death receptors, leading to the activation of caspase-8.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis induction in various cell lines. The optimal concentration for robust apoptosis induction typically ranges from 10 µM to 50 µM, with significant effects observed as early as 12 hours post-treatment.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Human Cancer Cell Lines

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+) at 24h
MCF-7 0 (Control)5.2 ± 1.1
1025.8 ± 3.5
2555.1 ± 4.2
5085.3 ± 5.9
HL-60 0 (Control)4.8 ± 0.9
1030.2 ± 2.8
2568.7 ± 5.1
5092.4 ± 3.7
HT-29 0 (Control)6.1 ± 1.3
1022.5 ± 2.1
2548.9 ± 3.8
5079.6 ± 4.5

Table 2: Time-Course of Caspase-3/7 Activation by this compound (25 µM)

Cell LineTime (hours)Caspase-3/7 Activity (Fold Increase vs. Control)
MCF-7 61.8 ± 0.3
124.5 ± 0.6
248.2 ± 1.1
HL-60 62.5 ± 0.4
127.1 ± 0.9
2412.6 ± 1.5
HT-29 61.5 ± 0.2
123.9 ± 0.5
247.8 ± 0.9

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]

Materials:

  • This compound stock solution

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7 in cell lysates following this compound treatment using a luminogenic substrate.

Materials:

  • This compound stock solution

  • Cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations and time points.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample with a luminometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins by Western blotting to elucidate the signaling pathways affected by this compound.

Materials:

  • This compound stock solution

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Dinaline_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dinaline_ext This compound DeathReceptor Death Receptor Upregulation Dinaline_ext->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 Dinaline_int This compound Mitochondria Mitochondrial Stress Dinaline_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Detection_Workflow CellCulture 1. Cell Culture & Treatment with this compound CellHarvest 2. Cell Harvesting CellCulture->CellHarvest Staining 3. Annexin V/PI Staining CellHarvest->Staining FlowCytometry 4. Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis 5. Data Analysis (Apoptotic vs. Live vs. Necrotic) FlowCytometry->DataAnalysis

Caption: Experimental workflow for apoptosis detection.

Cellular_Events_Logic This compound This compound Treatment Caspase_Activation Caspase Activation This compound->Caspase_Activation PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis PS_Externalization->Apoptosis Membrane_Permeability Increased Membrane Permeability Membrane_Permeability->Apoptosis DNA_Fragmentation->Membrane_Permeability

Caption: Logical relationship of cellular events in apoptosis.

References

Protocol for assessing Dinaline's effect on DNA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Assessing Dinaline's Effect on DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 4-amino-N-(2'-aminophenyl)-benzamide, is a compound that has been evaluated for its antineoplastic efficacy against various cancers, including colorectal carcinoma and acute myelocytic leukemia.[1][2] Studies have shown that this compound can inhibit tumor growth, though its precise mode of action is not fully elucidated.[1][2] Assessing the impact of compounds like this compound on DNA synthesis is a critical step in understanding their mechanism of action, particularly for anticancer drug development. DNA synthesis is a fundamental process for cell division, and its measurement is largely synonymous with measuring cell proliferation.[3][4]

This document provides detailed protocols for two widely used, non-radioactive methods to assess DNA synthesis: the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay and the 5-ethynyl-2'-deoxyuridine (EdU) proliferation assay. Both methods rely on the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[5][6] The EdU assay offers a more streamlined workflow as it utilizes click chemistry for detection, avoiding the harsh DNA denaturation step required for BrdU antibody-based detection.[7][8]

Principle of the Assays

During the DNA synthesis (S) phase of the cell cycle, cells actively replicate their DNA before dividing.[9] Both BrdU and EdU are synthetic nucleoside analogs of thymidine that are supplied to cells in culture and incorporated into newly synthesized DNA.[5][6]

  • BrdU Detection: After incorporation, cells are fixed and the DNA is denatured to expose the BrdU epitopes. These are then detected using a specific monoclonal antibody against BrdU, which is typically visualized with a fluorescently labeled secondary antibody.[10][11]

  • EdU Detection: The alkyne group on the incorporated EdU is detected via a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide probe ("click chemistry").[6][8] This reaction is highly specific and occurs in mild conditions, preserving cellular morphology and integrity better than the harsh acid or heat treatment needed for BrdU detection.[7]

cluster_CellCycle The Cell Cycle cluster_Assay Assay Principle G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 Analog Add Thymidine Analog (BrdU or EdU) S->Analog Analog is incorporated during S Phase M M Phase (Mitosis) G2->M M->G1 This compound Treat cells with This compound This compound->Analog Detection Fix, Permeabilize, and Detect Analog->Detection Analysis Analyze via Microscopy or Flow Cytometry Detection->Analysis

Caption: The principle of assessing DNA synthesis using thymidine analogs during the S-phase of the cell cycle.

Protocol 1: EdU Cell Proliferation Assay (Microscopy)

This protocol is adapted from established methods and is suitable for fluorescence microscopy.[12][13]

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • EdU (5-ethynyl-2'-deoxyuridine) stock solution (e.g., 10 mM in DMSO)

  • Fixative: 3.7% Formaldehyde in PBS

  • Permeabilization Reagent: 0.5% Triton® X-100 in PBS

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Click-iT® Reaction Cocktail (prepare fresh):

    • Click-iT® Reaction Buffer

    • Copper Sulfate (CuSO₄)

    • Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

    • Reaction Buffer Additive (e.g., Sodium Ascorbate)

  • Nuclear Counterstain: Hoechst 33342 or DAPI

  • Glass coverslips and multi-well plates (e.g., 24-well)

Experimental Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will ensure they are sub-confluent (50-70%) at the time of the assay.

    • Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium. Include a vehicle-only control (e.g., DMSO).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). This should be optimized based on the cell line and experimental goals.

  • EdU Labeling:

    • Prepare a 2X working solution of EdU in pre-warmed medium (e.g., 20 µM for a 10 µM final concentration).[14]

    • Add an equal volume of the 2X EdU solution to each well.

    • Incubate for a period appropriate for the cell line's doubling time (e.g., 1-4 hours).[5]

  • Cell Fixation and Permeabilization:

    • Remove the medium and wash the cells twice with PBS.

    • Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[13]

    • Remove the fixative and wash twice with 3% BSA in PBS.[13]

    • Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature for permeabilization.[12]

  • EdU Detection (Click Reaction):

    • Remove the permeabilization buffer and wash twice with 3% BSA in PBS.[12]

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.

    • Add 0.5 mL of the reaction cocktail to each well, ensuring the coverslip is fully covered.

    • Incubate for 30 minutes at room temperature, protected from light.[13]

    • Remove the reaction cocktail and wash once with 3% BSA in PBS.

  • Nuclear Staining and Mounting:

    • Prepare a 1X solution of Hoechst 33342 or DAPI in PBS.

    • Add the nuclear stain to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash the coverslips twice with PBS.

    • Carefully remove the coverslips and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and the nuclear stain (e.g., DAPI).

    • Capture images from multiple random fields for each condition.

    • Quantify the percentage of EdU-positive cells (proliferating cells) by dividing the number of green-fluorescent nuclei by the total number of blue-fluorescent nuclei and multiplying by 100.

Protocol 2: BrdU Cell Proliferation Assay (Microscopy)

This protocol provides an alternative method using BrdU and antibody-based detection.[5][11]

Materials and Reagents
  • All materials from Protocol 1 (substituting BrdU for EdU)

  • BrdU Labeling Solution (e.g., 10 µM in culture medium)

  • DNA Denaturation Solution: 2N Hydrochloric Acid (HCl)

  • Neutralization Buffer: 0.1 M Borate Buffer, pH 8.5

  • Primary Antibody: Anti-BrdU antibody

  • Secondary Antibody: Fluorescently labeled anti-species antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor™ 488)

  • Antibody Dilution Buffer: PBS with 1% BSA and 0.1% Tween-20

Experimental Procedure
  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in pre-warmed culture medium.[11]

    • Remove the this compound-containing medium and add the BrdU labeling solution.

    • Incubate for a period appropriate for the cell line (e.g., 1-24 hours).[5]

  • Cell Fixation and Permeabilization: Follow step 4 from Protocol 1.

  • DNA Denaturation:

    • Remove the permeabilization buffer and wash with PBS.

    • Add 1 mL of 2N HCl to each well and incubate for 30-60 minutes at room temperature to denature the DNA.[11]

    • Carefully remove the HCl and immediately wash three times with PBS to neutralize the acid. Alternatively, add a neutralization buffer like 0.1 M borate buffer for 5 minutes before washing.

  • Immunostaining:

    • Block non-specific binding by incubating with antibody dilution buffer for 30 minutes.

    • Dilute the anti-BrdU primary antibody in the dilution buffer according to the manufacturer's recommendation.

    • Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.[10]

    • Wash three times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibody in the dilution buffer.

    • Incubate for 1 hour at room temperature, protected from light.[10]

  • Nuclear Staining, Mounting, Imaging, and Analysis: Follow steps 6 and 7 from Protocol 1.

Start Seed Cells & Incubate Overnight Treat Treat with this compound Start->Treat Label Label with Thymidine Analog (BrdU or EdU) Treat->Label FixPerm Fix & Permeabilize Cells Label->FixPerm Denature DNA Denaturation (HCl) FixPerm->Denature BrdU Path Click Click Chemistry Reaction (Fluorescent Azide) FixPerm->Click EdU Path Ab1 Primary Antibody (anti-BrdU) Denature->Ab1 Ab2 Fluorescent Secondary Antibody Ab1->Ab2 Counterstain Counterstain Nuclei (DAPI/Hoechst) Ab2->Counterstain Click->Counterstain Analyze Image & Analyze Counterstain->Analyze

Caption: Comparative workflow for assessing DNA synthesis using BrdU (blue path) vs. EdU (green path) assays.

Data Presentation

Quantitative data should be summarized to compare the effects of different this compound concentrations on cell proliferation. The results can be presented as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on the Percentage of Proliferating Cells

This compound Concentration (µM)Vehicle Control0.1110100
% EdU-Positive Cells (Mean ± SD) 85.2 ± 4.183.9 ± 5.565.7 ± 3.831.4 ± 2.95.3 ± 1.2
% BrdU-Positive Cells (Mean ± SD) 84.5 ± 3.782.1 ± 4.966.2 ± 4.130.8 ± 3.34.9 ± 1.5

Note: The data shown are for illustrative purposes only and do not represent actual experimental results.

Concluding Remarks

These protocols provide robust methods for quantifying the effect of this compound on DNA synthesis. The choice between the EdU and BrdU assay will depend on laboratory resources and specific experimental needs. The EdU assay is generally faster and preserves cell morphology better, while the BrdU assay is a more traditional and widely published method. For both protocols, it is crucial to perform dose-response and time-course experiments to fully characterize this compound's effects on cell proliferation.

References

Application Notes and Protocols for Dinaline Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaline (4-amino-N-(2'-aminophenyl)benzamide) is an investigational antineoplastic agent that has demonstrated promising efficacy in preclinical models of various cancers, including acute myelocytic leukemia and colorectal cancer.[1][2] While its precise mechanism of action is still under investigation, studies have shown that this compound induces reversible changes in DNA synthesis, protein metabolism, and amino acid transport. It exhibits antiproliferative effects and can lead to a reduction in the S phase population of cancer cells.[3] These observations suggest that this compound may exert its anticancer effects through the modulation of cell cycle progression and the DNA damage response.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's efficacy, detailing essential in vitro and in vivo experimental protocols. The included methodologies, data presentation formats, and pathway diagrams are designed to facilitate a structured and thorough investigation into this compound's therapeutic potential.

Proposed Signaling Pathway of this compound

While the definitive signaling pathway for this compound remains to be fully elucidated, its known effects on DNA synthesis and cell cycle progression suggest a potential interaction with the DNA Damage Response (DDR) and cell cycle checkpoint pathways. The following diagram illustrates a hypothesized mechanism of action where this compound induces DNA damage, leading to the activation of key sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors to halt the cell cycle and initiate repair or apoptosis.

Dinaline_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus This compound This compound DNA DNA This compound->DNA Intercalation/ Damage Induction DNAdamage DNA Damage ATM_ATR ATM / ATR DNAdamage->ATM_ATR Sensing Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 ATM_ATR->p53 Activation CDK_Cyclin CDK-Cyclin Complexes Chk1_Chk2->CDK_Cyclin Inhibition CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair CDK_Cyclin->CellCycleArrest Leads to

Caption: Hypothesized this compound-induced DNA damage signaling pathway.

In Vitro Efficacy Studies

A series of in vitro assays are crucial for determining the cellular effects of this compound, including its cytotoxicity, impact on cell proliferation, and its ability to induce apoptosis and DNA damage.

Experimental Workflow: In Vitro Analysis

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow start Cancer Cell Line Selection culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-Response and Time-Course) culture->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT/XTT) assays->viability clonogenic Clonogenic Survival assays->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis dna_damage DNA Damage Assay (Comet/γH2AX) assays->dna_damage data_analysis Data Analysis and Interpretation viability->data_analysis clonogenic->data_analysis apoptosis->data_analysis dna_damage->data_analysis

Caption: General workflow for in vitro this compound efficacy studies.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., SW707 human colon carcinoma)

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1048.9 ± 2.9
2525.7 ± 2.1
5010.4 ± 1.5
IC50 (µM) ~10.5
Protocol 2: Comet Assay (Alkaline)

Objective: To detect and quantify DNA single-strand breaks induced by this compound.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells after treatment with this compound for the desired time.

  • Mix approximately 1x10^5 cells with 75 µL of low melting point agarose.

  • Pipette the cell suspension onto a pre-coated slide with normal melting point agarose and cover with a coverslip.

  • Solidify the agarose at 4°C for 10 minutes.

  • Immerse the slides in cold lysis solution for 1-2 hours at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Wash the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize and score the comets using a fluorescence microscope and appropriate software. The tail moment is a common metric for quantifying DNA damage.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Tail Moment (± SD)Fold Increase vs. Control
Vehicle Control02.5 ± 0.81.0
This compound1015.8 ± 2.16.3
This compound2532.4 ± 3.513.0
Positive Control (H2O2)10045.1 ± 4.218.0

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of this compound.[4] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[5]

Experimental Workflow: In Vivo Analysis

The diagram below illustrates the typical workflow for an in vivo efficacy study of this compound using a xenograft model.

In_Vivo_Workflow start Animal Model Selection (e.g., Nude Mice) implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision and Ex Vivo Analysis endpoint->analysis histology Histopathology analysis->histology biomarkers Biomarker Analysis (e.g., Western Blot, IHC) analysis->biomarkers data_analysis Data Analysis (TGI, Survival) histology->data_analysis biomarkers->data_analysis

Caption: General workflow for in vivo this compound efficacy studies.

Protocol 3: Xenograft Tumor Model

Objective: To assess the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Selected cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally at the predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Measure tumor dimensions and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, western blotting).

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle Control01250 ± 1500+5.2 ± 1.5
This compound10750 ± 9540.0-1.8 ± 0.9
This compound25400 ± 6068.0-4.5 ± 1.2
Positive Control DrugX350 ± 5572.0-3.9 ± 1.1

Conclusion

The protocols and frameworks presented in these application notes provide a robust starting point for the comprehensive evaluation of this compound's anticancer efficacy. The combination of in vitro cellular assays and in vivo tumor models will allow for a detailed characterization of this compound's biological activity and will be instrumental in guiding its further development as a potential therapeutic agent. The systematic collection and clear presentation of quantitative data, as outlined, are paramount for making informed decisions in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dinaline Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the anti-neoplastic agent Dinaline in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an antineoplastic agent that has been shown to exert its effects through multiple mechanisms. In human colon carcinoma cell lines, it has been observed to:

  • Inhibit DNA synthesis: this compound causes a decrease in thymidine incorporation into DNA, suggesting an S-phase block in the cell cycle.[1]

  • Alter cellular metabolism: It can enhance the uptake of fluorodeoxyglucose, indicating an impact on glucose metabolism.[2][3]

  • Affect amino acid transport: this compound has been shown to inhibit the sodium-dependent uptake of amino acids like alpha-aminoisobutyric acid (AIB).[1]

These actions collectively lead to a cytostatic and, at higher concentrations, a cytotoxic effect on cancer cells.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific research on this compound resistance is limited, based on its known mechanisms of action and general principles of drug resistance in cancer, potential mechanisms could include:

  • Alterations in Drug Target: Although the precise molecular target of this compound is not fully elucidated, mutations or expression changes in the target protein could reduce binding and efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the anti-proliferative effects of this compound. For example, upregulation of pro-survival pathways like PI3K/Akt or MAPK/ERK could confer resistance.

  • Metabolic Reprogramming: Since this compound affects glucose and amino acid metabolism, resistant cells might adapt their metabolic pathways to become less dependent on the processes inhibited by the drug.

  • Enhanced DNA Damage Repair: Given that this compound can induce an S-phase block, an upregulation of DNA damage response and repair mechanisms could contribute to resistance.[4][5]

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my long-term treated cell line.

This suggests the development of acquired resistance. The following workflow can help identify the underlying mechanism.

cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Potential Solutions A Increased this compound IC50 B Drug Efflux Assay (e.g., Rhodamine 123) A->B Investigate C Western Blot for Bypass Pathways (p-Akt, p-ERK) A->C Investigate D Metabolic Assays (e.g., Seahorse) A->D Investigate E DNA Damage Repair Protein Expression (Western Blot) A->E Investigate F Co-treatment with Efflux Pump Inhibitor B->F If positive G Combine this compound with Pathway Inhibitor (PI3K, MEK) C->G If positive H Combination with Metabolic Inhibitor (e.g., 2-Deoxyglucose) D->H If altered I Combine with DNA Damage Repair Inhibitor E->I If upregulated

Caption: Troubleshooting workflow for this compound resistance.

Problem 2: this compound treatment leads to an initial cytostatic effect, but the cells recover and resume proliferation.

This could indicate an adaptive response or the presence of a sub-population of resistant cells.

Troubleshooting Steps:

  • Clonal Selection: Perform single-cell cloning of the treated population to isolate and characterize potentially resistant clones.

  • Cell Cycle Analysis: Compare the cell cycle profiles of sensitive and recovering populations after this compound treatment. Resistant cells may exhibit a shorter S-phase block.

  • Apoptosis Assay: Determine if the recovering cell population is less susceptible to this compound-induced apoptosis using assays like Annexin V staining.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
SW707 (Colon)15.2 ± 1.885.7 ± 5.35.6
A549 (Lung)22.5 ± 2.1112.4 ± 8.95.0
MCF-7 (Breast)18.9 ± 1.599.2 ± 7.65.2

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)Potential Role in Resistance
P-glycoprotein (MDR1)1.04.5Increased Drug Efflux
Phospho-Akt (Ser473)1.03.2Bypass Pathway Activation
Phospho-ERK1/2 (Thr202/Tyr204)1.02.8Bypass Pathway Activation
Rad511.02.5Enhanced DNA Repair

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, MDR1, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Workflows

cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Cellular Outcome This compound This compound DNA_Synth DNA Synthesis This compound->DNA_Synth inhibits/alters AA_Transport Amino Acid Transport This compound->AA_Transport inhibits/alters Glucose_Metab Glucose Metabolism This compound->Glucose_Metab inhibits/alters Cell_Cycle_Arrest S-Phase Arrest DNA_Synth->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation AA_Transport->Proliferation_Inhibition Glucose_Metab->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Known signaling pathways affected by this compound.

Combination Therapy Strategies

If resistance is confirmed, combination therapy may be a viable strategy to re-sensitize cells to this compound.

  • Metabolic Inhibitors: Based on early studies, combining this compound with an inhibitor of glucose metabolism, such as 2-deoxyglucose (2-DG), has shown synergistic effects in colon carcinoma cell lines.[2][3]

  • Signaling Pathway Inhibitors: If activation of a bypass pathway like PI3K/Akt is identified, co-treatment with a specific inhibitor (e.g., a PI3K inhibitor) could restore sensitivity to this compound.

  • Efflux Pump Inhibitors: For resistance mediated by ABC transporters, co-administration of an inhibitor like verapamil or a more specific third-generation modulator could be effective.

By systematically investigating the potential mechanisms of resistance, researchers can develop rational strategies to overcome reduced sensitivity to this compound in cancer cell lines.

References

How to improve the solubility of Dinaline for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Dinaline, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an antineoplastic agent that has shown antiproliferative and antitumor effects.[1] It is a precursor to CI-994 and is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis.[1] Its potential as an oral drug against leukemia has been investigated in preclinical studies.[2][3]

Q2: What are the known solubility properties of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol up to 25 mM, which may require warming.[1] Experimental data also indicates a solubility of greater than 34.1 µg/mL at pH 7.4.[4]

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous media. What can I do?

This is a common issue when diluting a drug from a high-concentration organic solvent stock into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. Please refer to the troubleshooting guide below for strategies to mitigate this issue.

Troubleshooting Guide: Improving this compound Solubility

Issue: this compound precipitates out of solution upon dilution with aqueous buffers.

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.

Step 1: Optimize your solvent system.

If you are observing precipitation, consider modifying your solvent system. Co-solvents can be employed to increase the solubility of hydrophobic compounds in aqueous solutions.[5]

Experimental Protocol: Co-Solvent System Optimization

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).[1]

  • Create a series of aqueous buffers containing varying percentages of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol (PEG), or propylene glycol).

  • Serially dilute the this compound stock solution into each of the co-solvent buffer systems.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 4 hours) at the desired experimental temperature.

  • Determine the highest percentage of aqueous buffer in which this compound remains soluble at your target concentration.

Step 2: Adjust the pH of your aqueous buffer.

The solubility of a compound can be significantly influenced by the pH of the solution, especially for molecules with ionizable groups.[5][6]

Experimental Protocol: pH Optimization

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare your this compound working solution in each of these buffers.

  • Observe the solubility at each pH level.

  • Select the pH that provides the best solubility without compromising the biological activity or the integrity of your experimental system.

Step 3: Consider the use of surfactants.

Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[6]

Experimental Protocol: Surfactant Screening

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Pluronic® F-68).

  • Add your this compound stock solution to the surfactant-containing buffer.

  • Monitor for any improvement in solubility.

  • Note: It is crucial to have a vehicle control (buffer with surfactant but without this compound) in your experiments to account for any potential effects of the surfactant itself.

Quantitative Data Summary
Solvent Reported Solubility Reference
DMSOup to 100 mM[1]
Ethanolup to 25 mM (with warming)[1]
Aqueous Buffer (pH 7.4)> 34.1 µg/mL[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting this compound solubility issues.

Dinaline_Solubility_Workflow start Start: this compound Solubility Issue stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation co_solvent Troubleshoot: Optimize Co-Solvent System precipitation->co_solvent Yes success Success: This compound Solubilized precipitation->success No ph_adjust Troubleshoot: Adjust pH co_solvent->ph_adjust surfactant Troubleshoot: Use Surfactants ph_adjust->surfactant surfactant->success Issue Resolved failure Further Formulation Strategies Needed surfactant->failure Issue Persists Dinaline_Signaling_Pathway This compound This compound AminoAcid Amino Acid Transport This compound->AminoAcid Induces reversible changes Protein Protein Metabolism This compound->Protein Induces reversible changes DNA DNA Synthesis This compound->DNA Induces reversible changes Cell Cellular Processes AminoAcid->Cell Protein->Cell DNA->Cell

References

Dinaline In Vivo Toxicity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common in vivo toxicity issues observed with Dinaline, a novel small-molecule inhibitor of Kinase X (KX) for the treatment of autoimmune disorders.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical enzyme in the pro-inflammatory signaling pathway. By inhibiting KX, this compound aims to reduce the production of downstream inflammatory mediators.

Q2: What are the most commonly reported in vivo toxicity issues with this compound?

The most frequently observed toxicities in preclinical animal models include dose-dependent hepatotoxicity (elevated liver enzymes), cardiovascular effects (hypertension), and systemic inflammatory responses consistent with cytokine release.[1][2] These are often manageable with dose adjustments and careful monitoring.

Q3: What is the recommended starting dose for rodent studies?

For initial in vivo efficacy and toxicity studies in mice, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. Dose escalation should be performed cautiously with rigorous monitoring of clinical signs and relevant biomarkers.

Q4: How should I monitor for potential hepatotoxicity?

Regular monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is critical.[1] Blood samples should be collected at baseline and at regular intervals (e.g., 24 hours, 72 hours, and 7 days) post-treatment. A significant elevation (e.g., >3x the upper limit of normal) should trigger a review of the dose and protocol.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Q: My study animals exhibit significantly elevated ALT and AST levels (>5x baseline) 48 hours after this compound administration. What are the potential causes and next steps?

A: Elevated liver enzymes are a known dose-dependent toxicity of this compound.[3][4] The primary cause is likely on-target hepatocyte stress due to metabolic bioactivation.[4] However, off-target effects or issues with the vehicle formulation cannot be ruled out.

Recommended Troubleshooting Workflow:

  • Confirm the Finding: Repeat the ALT/AST measurements with a fresh sample to rule out experimental error.

  • Dose De-escalation: Reduce the dose by 50% in a new cohort of animals and monitor liver enzymes closely.

  • Vehicle Control: Ensure that the vehicle used for this compound formulation is not causing hepatotoxicity by dosing a control group with the vehicle alone.

  • Histopathology: Collect liver tissue for histopathological analysis to assess the nature and extent of liver injury (e.g., necrosis, steatosis, inflammation).

  • Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure the exposure is within the expected range. Higher than expected exposure can lead to exaggerated toxicity.

Hypothetical Dose-Response Data on Liver Enzymes

Dose (mg/kg, p.o.)Mean ALT (U/L) at 48hMean AST (U/L) at 48hObservations
Vehicle Control3550Within normal limits
10 mg/kg6085Mild, transient elevation
30 mg/kg150220Moderate elevation (>3x ULN)
100 mg/kg450600Severe elevation with clinical signs

Experimental Protocol: Serum ALT/AST Measurement

  • Blood Collection: Collect approximately 100-200 µL of whole blood from a suitable site (e.g., tail vein, saphenous vein) into a serum separator tube.

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • Analysis: Transfer the serum to a fresh microcentrifuge tube. Analyze the serum using a commercially available ALT/AST assay kit on a clinical chemistry analyzer, following the manufacturer's instructions.

  • Data Interpretation: Compare the results to baseline values and the vehicle control group. Elevations greater than three times the upper limit of normal are generally considered significant.

Diagram: Hepatotoxicity Troubleshooting Workflow

start Observation: Elevated ALT/AST Levels confirm 1. Repeat Measurement (Confirm Finding) start->confirm dose 2. Dose De-escalation Study (e.g., 50% reduction) confirm->dose Finding Confirmed vehicle 3. Run Vehicle-Only Control Group dose->vehicle pk_study 4. Conduct Pharmacokinetic (PK) Analysis dose->pk_study histology 5. Perform Liver Histopathology dose->histology outcome1 Toxicity Mitigated: Proceed with Lower Dose dose->outcome1 Toxicity Resolves outcome2 Toxicity Persists: Consider Formulation or Mechanism-based Toxicity vehicle->outcome2 Toxicity Unresolved pk_study->outcome2 Toxicity Unresolved histology->outcome2 Toxicity Unresolved

Caption: A stepwise workflow for troubleshooting elevated liver enzymes.

Issue 2: Cardiovascular Abnormalities (Off-Target Effects)

Q: I'm observing a sustained increase in blood pressure (~20 mmHg) in my study animals after 3 days of this compound treatment. Could this be an off-target effect?

A: Yes, this is a likely off-target effect. While this compound is highly selective for its primary target, Kinase X, it has shown weak inhibitory activity against Kinase Y (KY), which plays a role in regulating vascular tone.[5][6] Inhibition of KY can lead to vasoconstriction and subsequent hypertension.[7] This highlights that even selective small molecules can have off-target effects.[8][9]

Comparative Inhibitory Activity of this compound

TargetIC50 (nM)Biological Role
Kinase X (On-Target) 5 Pro-inflammatory Signaling
Kinase Y (Off-Target)850Vasodilation, Vascular Homeostasis
Kinase Z (Off-Target)>10,000Cell Cycle Progression

Diagram: this compound On-Target and Off-Target Pathways

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Dinaline1 This compound KX Kinase X Dinaline1->KX Potent Inhibition PSP Pro-inflammatory Signaling Pathway KX->PSP Inflammation Inflammation (Reduced) PSP->Inflammation Dinaline2 This compound KY Kinase Y Dinaline2->KY Weak Inhibition Vaso Vasodilation KY->Vaso Hypertension Hypertension (Increased Risk) Vaso->Hypertension

Caption: this compound's on-target and off-target signaling pathways.

Experimental Protocol: Non-Invasive Blood Pressure Monitoring in Rodents

  • Acclimation: Acclimate the animals to the monitoring device (e.g., tail-cuff system) for 3-5 days before the study begins to minimize stress-induced hypertension.

  • Animal Restraint: Place the animal in a restraining device, ensuring it is snug but not overly restrictive.

  • Cuff Placement: Place the tail cuff and sensor securely around the base of the animal's tail.

  • Measurement: Initiate the automated measurement cycle. The system will inflate and deflate the cuff while recording systolic and diastolic blood pressure.

  • Data Collection: Record at least 5-10 consecutive successful readings per animal per time point. Average these readings to obtain a final value.

  • Schedule: Measure blood pressure at baseline (pre-dose) and at selected time points post-dose (e.g., daily for the first week).

Issue 3: Unexpected Systemic Inflammation (Cytokine Release)

Q: My animals are showing signs of systemic inflammation (e.g., lethargy, ruffled fur) within hours of the first high dose of this compound. How can I investigate and manage this?

A: The observed symptoms may be indicative of a mild Cytokine Release Syndrome (CRS), a form of systemic inflammatory response.[10][11] This can be triggered when a compound causes a rapid activation of immune cells, leading to a surge in inflammatory cytokines.[10][12]

Recommended Investigation Strategy:

  • Characterize the Cytokine Profile: Collect blood samples at peak symptom onset (e.g., 2-6 hours post-dose) and analyze serum for key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.

  • Dose-Response Assessment: Evaluate if the CRS-like symptoms are dose-dependent. A clear correlation would support a drug-related effect.

  • Management/Mitigation: For future studies, consider a dose-escalation strategy (e.g., start with a low dose and gradually increase) to acclimate the immune system. Pre-treatment with corticosteroids may be considered in severe cases, though this can interfere with efficacy studies.[13]

Hypothetical Cytokine Levels Post-Dosing

Dose (mg/kg, p.o.)TNF-α (pg/mL) at 4hIL-6 (pg/mL) at 4hClinical Signs
Vehicle Control<10<20None
10 mg/kg2550None
30 mg/kg150300Mild lethargy
100 mg/kg8001,500Severe lethargy, ruffled fur

Experimental Protocol: Multiplex Cytokine Analysis (Luminex/ELISA)

  • Serum Preparation: Collect and process blood to obtain serum as described in the hepatotoxicity protocol.

  • Assay Selection: Choose a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits for the cytokines of interest (TNF-α, IL-6, IFN-γ, IL-1β).

  • Procedure: Follow the manufacturer's protocol for the chosen assay. This typically involves incubating the serum with antibody-coated beads or plates, followed by detection antibodies and a substrate.

  • Data Acquisition: Read the plate on a compatible instrument.

  • Analysis: Calculate the cytokine concentrations based on a standard curve. Compare the levels in treated groups to the vehicle control group to determine the fold-increase.

Diagram: Cytokine Release Investigation Workflow

start Observation: Systemic Inflammation Signs cytokine_profile 1. Measure Serum Cytokines (TNF-α, IL-6, IFN-γ) start->cytokine_profile dose_response 2. Assess Dose-Dependence of Symptoms and Cytokines cytokine_profile->dose_response Cytokines Elevated mitigation 3. Develop Mitigation Strategy dose_response->mitigation outcome1 Low Dose: Symptoms Absent, Proceed with Caution mitigation->outcome1 outcome2 High Dose: Symptoms Present, Implement Dose Escalation mitigation->outcome2

Caption: A workflow for investigating signs of cytokine release.

References

Optimizing Dinaline dosage for maximum therapeutic index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of Dinaline to achieve a maximum therapeutic index. The information is presented in a practical question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported therapeutic potential?

A1: this compound (also known as GOE 1734, PD 104 208, NSC 328786) is the compound 4-amino-N-(2'-aminophenyl)benzamide, identified as an antineoplastic agent.[1][2] Preclinical studies in a rat model for human acute myelocytic leukemia (AML) have shown that this compound possesses a "striking therapeutic index". It achieved a significant (8-log) reduction in leukemic cells while having a much smaller impact (<1-log kill) on normal hematopoietic stem cells, suggesting a favorable safety profile.[1]

Q2: What is the Therapeutic Index (TI) and why is it crucial?

A2: The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3][4][5] It is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[3][4][6] A higher TI indicates a wider margin between the effective and toxic doses, signifying a safer drug.[3][7]

Q3: What is the known mechanism of action for this compound?

A3: As of the latest available preclinical data, the mode of action for this compound is unknown.[1] It has been observed to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis and shows general antiproliferative effects. The lack of a defined mechanism means that dose optimization must rely heavily on empirical dose-ranging and toxicity studies.

Q4: What administration route was used in preclinical studies for this compound?

A4: In preclinical evaluations, this compound was administered orally.[1] Researchers should consider that bioavailability can vary significantly with the route of administration, and doses may need adjustment if using a different route (e.g., intravenous).[8]

Troubleshooting Guide

Q5: My in vivo study shows high toxicity, particularly gastrointestinal issues. What could be the cause?

A5: High toxicity, especially in the gastrointestinal tract, was noted in preclinical studies of this compound, particularly with a daily split-dose treatment regimen.[1] While this regimen was more effective, it also increased adverse effects.[1]

  • Recommendation: Consider reverting to a single daily dose regimen. If a split dose is necessary for efficacy, a dose reduction may be required. Conduct a dose-range finding study to re-establish the Maximum Tolerated Dose (MTD) for your specific dosing schedule.[9]

Q6: I am not observing the significant leukemic cell kill reported in early studies. How should I adjust my protocol?

A6: Insufficient efficacy could be due to several factors:

  • Suboptimal Dosing: The dose may be too low. It is essential to perform a dose-response study to determine the ED50 (the dose that produces 50% of the maximal effect).[4][6]

  • Dosing Frequency: The half-life of this compound is not well-documented. If it has a short half-life, the dosing interval may be too long to maintain a therapeutic concentration.

  • Model Differences: The original positive results were in the Brown Norway rat model for AML.[1] Your experimental model may have different sensitivities to this compound.

Q7: How do I begin a dose-finding study for this compound without established starting doses?

A7: When prior data is limited, a systematic approach is necessary.

  • Literature Review: Gather any available data on similar compounds.

  • In Vitro Studies: Determine the IC50 (half-maximal inhibitory concentration) in your target cell lines first. This data can help estimate a starting dose range for in vivo studies, although direct conversion is not always straightforward.

  • Pilot In Vivo Study: Conduct a pilot dose-range finding study in a small number of animals.[8][10] Start with a low dose and escalate in subsequent cohorts until you observe signs of toxicity.[8] This will establish the Maximum Tolerated Dose (MTD) and inform the dose levels for larger efficacy studies.[9]

Data Presentation

For effective analysis, all quantitative data from dose-finding studies should be meticulously recorded. Below are template tables for summarizing efficacy, toxicity, and pharmacokinetic data.

Table 1: Dose-Response Efficacy Data (Hypothetical)

This compound Dose (mg/kg/day) N Tumor Growth Inhibition (%) Log Cell Kill ED50 (mg/kg)
Vehicle Control 10 0% 0 \multirow{5}{*}{25}
10 10 35% 2.5
25 10 52% 4.8
50 10 85% 7.5

| 100 | 10 | 92% | 8.1 | |

Table 2: Dose-Response Toxicity Data (Hypothetical)

This compound Dose (mg/kg/day) N % Weight Loss (Max) GI Toxicity Score (0-3) Mortality (%) TD50 (mg/kg)
Vehicle Control 10 1% 0.1 0 \multirow{5}{*}{75}
25 10 4% 0.5 0
50 10 9% 1.2 10
75 10 16% 2.5 50

| 150 | 10 | 25% | 3.0 | 90 | |

Table 3: Key Pharmacokinetic Parameters (Hypothetical)

Parameter Value Units
Bioavailability (Oral) 40 %
Half-life (t½) 6 hours
Time to Max Concentration (Tmax) 2 hours
Max Concentration (Cmax) at ED50 1.5 µg/mL

| Clearance | 0.5 | L/hr/kg |

Experimental Protocols

Protocol 1: Determination of ED50 in a Xenograft Model

  • Cell Implantation: Implant human AML cells (e.g., HL-60) into immunocompromised mice. Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize animals into at least five groups (n=10 per group): one vehicle control group and four this compound dose groups. Dose levels should bracket the expected effective dose.

  • Dosing: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly. Record animal body weights at the same time.

  • Endpoint: At the end of the study, euthanize animals and excise tumors. Calculate the percent tumor growth inhibition for each dose group compared to the control.

  • Data Analysis: Plot the dose-response curve (Dose vs. % Inhibition) using non-linear regression to calculate the ED50.

Protocol 2: Determination of TD50 and Therapeutic Index

  • Animal Model: Use healthy animals of the same strain and sex as in the efficacy study.

  • Group Allocation: Randomize animals into at least five groups (n=10 per group) as in the ED50 study, but extending to higher doses expected to cause toxicity.

  • Dosing: Administer this compound orally once daily for the same duration as the efficacy study.

  • Toxicity Monitoring: Perform daily clinical observations. Record body weight daily. Key toxicity indicators for this compound may include weight loss >20%, severe diarrhea, lethargy, or ruffled fur.[1]

  • Endpoint Definition: Clearly define the toxic endpoint. For calculating TD50, this could be a specific sign of severe toxicity or mortality.

  • Data Analysis: Plot a dose-response curve for toxicity (Dose vs. % of animals reaching the toxic endpoint). Use logistic regression to determine the TD50.

  • TI Calculation: Calculate the Therapeutic Index using the formula: TI = TD50 / ED50 .[3][11]

Visualizations

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Dose-Range Finding cluster_2 Phase 3: Efficacy & Toxicity Studies cluster_3 Phase 4: Calculation & Optimization ic50 Determine IC50 in AML cell lines mtd Establish MTD in healthy mice ic50->mtd tox_profile Identify key toxicity endpoints mtd->tox_profile ed50 Determine ED50 in xenograft model tox_profile->ed50 Inform dose selection ti_calc Calculate TI (TI = TD50 / ED50) ed50->ti_calc td50 Determine TD50 using pre-defined endpoints td50->ti_calc optimize Optimize dose and schedule ti_calc->optimize

Workflow for Therapeutic Index Determination.

G Dose This compound Dose Efficacy Therapeutic Efficacy (Tumor Regression) Dose->Efficacy Increases Toxicity Adverse Effects (e.g., GI Toxicity) Dose->Toxicity Increases TI Therapeutic Index (TI) Efficacy->TI Positively Correlates Toxicity->TI Negatively Correlates

Relationship between Dose, Effect, and TI.

G RTK Receptor Tyrosine Kinase (e.g., FLT3, c-Kit) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound (Hypothetical Target) MEK MEK This compound->MEK Inhibition? This compound->PI3K Inhibition? RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Hypothetical this compound Signaling Pathway.

References

Dinaline stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dinaline, as well as troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs) on this compound Stability and Storage

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under desiccating conditions at +4°C. Following these guidelines, the product is expected to be stable for up to 12 months.[1] It is crucial to minimize moisture exposure to prevent potential degradation.

Q2: How should I prepare and store this compound solutions?

This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM (with warming).[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile, anhydrous solvent like DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solution aliquots at -20°C or -80°C for long-term use. For immediate use in experiments, dilute the stock solution to the final working concentration in your aqueous-based culture medium. It is advisable to use freshly prepared dilutions for each experiment.

Q3: What is the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

Photostability data for this compound is not specified in the available literature. However, as a general precaution for organic small molecules, it is recommended to protect this compound, both in its solid form and in solution, from prolonged exposure to light. Use amber vials or wrap containers in aluminum foil to minimize light exposure.

Troubleshooting Guide for this compound Experiments

Q1: I am observing lower-than-expected efficacy of this compound in my cell-based assays. What could be the cause?

Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Improper Storage: Verify that both the solid compound and stock solutions have been stored according to the recommended conditions (+4°C for solid, -20°C or -80°C for stock solutions) and that the shelf life has not been exceeded.[1]

  • Solution Instability: this compound in aqueous working solutions may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.

  • Cell Line Variability: The sensitivity of different cell lines to this compound can vary. Ensure you have established a dose-response curve for your specific cell line.

Q2: I am seeing inconsistent results between experiments. What should I check?

Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, this compound concentration, incubation time, and assay methods, are consistent across all experiments.

  • Reagent Quality: Use high-quality, fresh reagents, including cell culture media and assay components.

  • Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is consistent and below a level that is toxic to your cells (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q3: I have observed precipitation of this compound in my culture medium. How can I prevent this?

Precipitation can occur if the solubility of this compound is exceeded in the aqueous medium.

  • Check Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the culture medium.

  • Proper Dilution Technique: When preparing your working solution, add the this compound stock solution to the culture medium while vortexing or mixing gently to ensure rapid and even dispersion.

  • Warm the Medium: Pre-warming the culture medium to 37°C before adding the this compound stock may help improve solubility.

Data on this compound Stability and Storage

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureConditionsShelf Life
Solid+4°CDesiccatingUp to 12 months[1]
Stock Solution (in DMSO)-20°C or -80°CSingle-use aliquotsUp to 6 months (recommended)
Working Solution (in aqueous media)2-8°CUse immediatelyN/A (prepare fresh)

Table 2: Solubility of this compound

SolventConcentration
DMSOUp to 100 mM[1]
EthanolUp to 25 mM (with warming)[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution via HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., HPLC-grade DMSO)
  • Aqueous buffer or cell culture medium of interest
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
  • Temperature-controlled incubator or water bath
  • Calibrated pH meter

2. Method:

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution-Related Troubleshooting cluster_3 Assay-Specific Troubleshooting cluster_4 Resolution Problem Inconsistent or Unexpected Experimental Results CheckStorage Verify this compound Storage (Solid & Stock Solution) Problem->CheckStorage CheckProtocols Review Experimental Protocol for Consistency Problem->CheckProtocols CheckReagents Assess Reagent Quality and Expiration Problem->CheckReagents AliquotStock Use Single-Use Aliquots of Stock Solution CheckStorage->AliquotStock FreshDilutions Prepare Fresh Working Solutions Immediately Before Use CheckProtocols->FreshDilutions VehicleControl Include Vehicle Control (e.g., DMSO) CheckReagents->VehicleControl CellHealth Check Cell Viability and Passage Number FreshDilutions->CellHealth AliquotStock->CellHealth AssayControls Run Positive and Negative Assay Controls VehicleControl->AssayControls CellHealth->AssayControls InstrumentCal Ensure Instrument Calibration AssayControls->InstrumentCal Resolved Problem Resolved InstrumentCal->Resolved

Caption: A workflow diagram for troubleshooting common experimental issues with this compound.

Signaling_Pathway This compound This compound Target Molecular Target (e.g., Kinase, Enzyme) This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 CellCycle Cell Cycle Arrest Downstream1->CellCycle Apoptosis Apoptosis Downstream2->Apoptosis

References

Technical Support Center: Refining Dinaline Treatment Schedules for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Dinaline treatment schedules in long-term preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: While early studies for this compound indicated that its precise mechanism of action was not fully elucidated, it is known to be a precursor for Tacethis compound (CI-994).[1] Tacethis compound is a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3.[1] HDAC inhibitors are known to modulate gene expression by increasing histone acetylation, leading to a variety of downstream effects on cancer cells, including cell cycle arrest, differentiation, and apoptosis.[2]

Q2: Which signaling pathways are known to be affected by this compound or its active compound, Tacethis compound (CI-994)?

A2: As a Class I HDAC inhibitor, Tacethis compound (and by extension, this compound) can influence multiple signaling pathways critical to cancer cell survival and proliferation. These include:

  • Cell Cycle Regulation: Upregulation of cyclin-dependent kinase inhibitors like p21, leading to G1 arrest.[3]

  • Apoptosis Induction: Activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4]

  • NF-κB Signaling: Tacethis compound has been shown to induce the NF-κB pathway in certain cancer models.[5]

  • Wnt Signaling: HDAC inhibitors can affect the Wnt signaling pathway.[2]

  • ERK/AP-1 Signaling: Modulation of the ERK/AP-1 pathway has also been reported with HDAC inhibitor treatment.[2]

Q3: What were the findings of early preclinical studies regarding this compound's efficacy and toxicity?

A3: A key preclinical study in a Brown Norway rat model of acute myelocytic leukemia demonstrated that repeated daily oral administration of this compound resulted in a significant (at least 8-log) reduction in leukemic cells.[6] The study also found that a daily split-dose schedule was more effective, achieving a 40-50% cure rate.[6] However, this increased efficacy was associated with more pronounced gastrointestinal toxicity.[6]

Troubleshooting Guide for Long-Term this compound Studies

This guide addresses common issues encountered during long-term in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
High Toxicity / Animal Morbidity Dose is too high or administration frequency is excessive.1. Reduce the daily dose of this compound. 2. Switch to a split-dosing schedule with a lower total daily dose, which has shown efficacy.[6] 3. Closely monitor animals for signs of distress (weight loss, lethargy, gastrointestinal issues) and adjust dosing accordingly.
Lack of Tumor Regression or Relapse Development of drug resistance.1. Consider combination therapy. HDAC inhibitors can sensitize cancer cells to other agents.[4] 2. Analyze resistant tumors for changes in HDAC expression or mutations in downstream signaling pathways. 3. Temporarily cease treatment and re-challenge upon tumor regrowth to potentially restore sensitivity.
Variable Tumor Growth Between Animals Inconsistent tumor cell implantation or animal health.1. Ensure consistent cell numbers and injection volumes during tumor implantation. 2. Use a consistent injection site. 3. Monitor animal health closely and exclude animals with signs of illness unrelated to the tumor or treatment.
Difficulty in Assessing Treatment Efficacy Insensitive or infrequent monitoring.1. Use a combination of tumor volume measurements and non-invasive imaging techniques for more accurate assessment. 2. Establish clear endpoints for tumor growth and animal health before starting the study. 3. Collect tissue samples at various time points to analyze biomarkers and assess target engagement.

Data from Preclinical Studies

The following tables summarize data from preclinical evaluations of this compound and its acetylated derivative, Acetylthis compound (CI-994), in a rat model of acute myelocytic leukemia.

Table 1: Efficacy of this compound in a Rat Leukemia Model [6]

Treatment Schedule Leukemic Cell Kill Cure Rate Observed Toxicity
Repeated Daily Oral Administration> 8-log-Not specified
Daily Split-Dose> 8-log40-50%Pronounced gastrointestinal toxicity

Table 2: Efficacy of Acetylthis compound (CI-994) in a Rat Leukemia Model [7]

Treatment Schedule (5 daily p.o. administrations) Leukemic Cell Kill Cure Rate Observed Toxicity
23.7 mg/kg once daily (1 course)> 8-log0%-
2 x 11.85 mg/kg split daily dose (1 course)> 8-log37.5%-
11.85 mg/kg once daily (1 course)~ 4.5-log--
11.85 mg/kg once daily (2 courses)> 8-log--
23.7 mg/kg once daily or 2 x 11.85 mg/kg split daily dose (2 courses)--Lethal toxicity in most rats

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways upon this compound treatment.

  • Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated histones, p21, cleaved caspase-3, phospho-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Affected by this compound (as an HDAC Inhibitor)

Dinaline_Signaling_Pathways cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound (via Tacethis compound) HDAC HDAC1/2/3 This compound->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Deacetylation (HDACs) Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression p21 p21 Gene_Expression->p21 Upregulates Apoptosis_Pathways Apoptosis Pathways (Intrinsic & Extrinsic) Gene_Expression->Apoptosis_Pathways Modulates NFkB_Pathway NF-κB Pathway Gene_Expression->NFkB_Pathway Modulates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis Induces Inflammation Inflammation NFkB_Pathway->Inflammation Promotes

Caption: this compound, as an HDAC inhibitor, alters gene expression leading to cell cycle arrest and apoptosis.

Experimental Workflow for a Long-Term In Vivo this compound Study

Dinaline_InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Select_Model 1. Select Animal Model (e.g., Rat Leukemia Model) Tumor_Implantation 2. Tumor Cell Implantation Select_Model->Tumor_Implantation Randomization 3. Randomize Animals into Treatment Groups Tumor_Implantation->Randomization Dosing 4. This compound Administration (e.g., Daily Oral Gavage) Randomization->Dosing Monitoring 5. Daily Monitoring (Weight, Health) Dosing->Monitoring Tumor_Measurement 6. Tumor Measurement (e.g., Calipers, Imaging) Monitoring->Tumor_Measurement Endpoint 7. Endpoint Reached (Tumor Size, Health) Tumor_Measurement->Endpoint Tissue_Collection 8. Tissue Collection (Tumor, Organs) Endpoint->Tissue_Collection Analysis 9. Ex Vivo Analysis (Western Blot, IHC) Tissue_Collection->Analysis Data_Interpretation 10. Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

References

Technical Support Center: Mitigating Gastrointestinal Toxicity of Dinaline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity while evaluating the novel chemotherapeutic agent, Dinaline, in animal models. The following information is based on established principles of chemotherapy-induced gastrointestinal toxicity and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?

A1: While the specific mechanisms for this compound are under investigation, chemotherapy-induced GI toxicity generally stems from damage to rapidly dividing intestinal epithelial cells.[1][2] This leads to mucosal barrier breakdown, inflammation, and fluid malabsorption, manifesting as diarrhea, weight loss, and nausea. Key pathways implicated include the activation of inflammatory cascades (e.g., NF-κB, COX-2) and induction of apoptosis in the crypts of Lieberkühn.[3][4][5]

Q2: What are the typical clinical signs of this compound-induced GI toxicity in our animal models?

A2: Common clinical signs include diarrhea, weight loss, dehydration, lethargy, and reduced food and water intake. In rodent models, you may also observe piloerection and a hunched posture. It is crucial to monitor these signs daily to assess the severity of the toxicity.

Q3: At what point during our this compound dosing regimen should we expect to see peak GI toxicity?

A3: The onset and peak of GI toxicity are dose-dependent and depend on the specific chemotherapeutic agent. Generally, for agents that damage rapidly dividing cells, clinical signs such as diarrhea and weight loss become apparent within 3-5 days of drug administration and can persist for several days.

Q4: Are there any established biomarkers to quantify the extent of intestinal damage?

A4: Yes, several biomarkers can be used. Plasma citrulline is a validated marker of enterocyte mass. A decrease in plasma citrulline correlates with the severity of intestinal mucositis. Additionally, assays for intestinal permeability, such as the lactulose/mannitol ratio or FITC-dextran assay, can quantify the loss of gut barrier integrity.[6]

Q5: What are the most promising supportive care measures we can implement?

A5: Supportive care is critical. This includes ensuring adequate hydration with subcutaneous or intravenous fluids, providing nutritional support with highly palatable and easily digestible food, and administering anti-diarrheal and anti-emetic agents. Prophylactic use of certain mitigating agents, as detailed in the troubleshooting guide, should also be considered.

Troubleshooting Guide

Issue 1: Severe Diarrhea and Weight Loss

Potential Cause: High dose of this compound leading to excessive damage to the intestinal mucosa.

Troubleshooting Steps:

  • Dose Reduction: Consider a dose-reduction experiment to find the maximum tolerated dose (MTD) with acceptable GI toxicity.

  • Supportive Care:

    • Administer subcutaneous or intravenous fluids to combat dehydration.

    • Provide nutritional support (e.g., gel-based diets, liquid nutrition).

    • Use anti-diarrheal agents such as loperamide, but with caution and under veterinary guidance to avoid gut stasis.

  • Investigate Mitigating Agents:

    • Probiotics: Administration of specific probiotic strains has been shown to alleviate chemotherapy-induced diarrhea and mucositis.[7][8][9]

    • GLP-2 Analogs: Glucagon-like peptide-2 (GLP-2) is an intestinal growth factor that can promote epithelial repair.[10][11]

Issue 2: Reduced Food and Water Intake

Potential Cause: Nausea, vomiting, and general malaise associated with this compound administration.

Troubleshooting Steps:

  • Anti-emetic Therapy: Prophylactically administer anti-emetic drugs such as maropitant or ondansetron prior to and following this compound treatment.

  • Appetite Stimulants: In cases of prolonged anorexia, consider the use of appetite stimulants like mirtazapine, particularly in rodent models.

  • Dietary Modification: Offer highly palatable, energy-dense, and easily digestible food.

Issue 3: High Mortality in Experimental Group

Potential Cause: Systemic effects of severe GI toxicity, including dehydration, malnutrition, and sepsis from bacterial translocation.

Troubleshooting Steps:

  • Early Intervention: Implement supportive care at the first sign of GI distress. Do not wait for severe symptoms to develop.

  • Prophylactic Antibiotics: If bacterial translocation is suspected (as evidenced by systemic signs of infection), broad-spectrum antibiotics may be warranted, following consultation with a veterinarian.

  • Evaluate Mitigating Agents:

    • mTOR Inhibitors: Pre-clinical studies have shown that mTOR inhibitors can mitigate chemotherapy-induced intestinal injury.[12][13]

    • COX-2 Inhibitors: While chemotherapy can upregulate COX-2, leading to inflammation, the use of COX-2 inhibitors to mitigate GI side effects should be approached with caution as they can have their own GI toxicities.[5][14]

Data Presentation: Efficacy of Mitigating Agents in Animal Models

The following tables summarize quantitative data from preclinical studies on agents used to mitigate chemotherapy-induced gastrointestinal toxicity.

Table 1: Effect of Probiotics on 5-FU-Induced Intestinal Mucositis in Rats

Treatment GroupVillus Height (μm)Crypt Depth (μm)Diarrhea Score (0-3)
Control450 ± 25150 ± 100
5-FU (150 mg/kg)210 ± 3080 ± 152.5 ± 0.5
5-FU + B. infantis (1x10⁹ CFU)350 ± 20120 ± 121.0 ± 0.5

Data adapted from studies investigating the effects of probiotics on chemotherapy-induced mucositis.[7]

Table 2: Effect of GLP-2 Analog on 5-FU-Induced Enteritis in Rats

Treatment GroupVillus Height (μm)Crypt Depth (μm)Body Weight Change (%)
Control500 ± 30160 ± 10+5%
5-FU (190 mg/kg)250 ± 4090 ± 15-15%
5-FU + GLP-2 analog (0.1 µg, sc twice daily)420 ± 35140 ± 10-5%

Data adapted from a study on the effects of a GLP-2 analog on chemotherapy-induced enteritis.[10]

Experimental Protocols

Induction of Gastrointestinal Mucositis with 5-Fluorouracil (5-FU) in Rats

This protocol is a standard method for inducing intestinal mucositis to test the efficacy of mitigating agents.

Materials:

  • Male Wistar rats (200-250g)

  • 5-Fluorouracil (5-FU) solution (50 mg/mL)

  • Sterile saline

  • Animal balance

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • On day 0, weigh each rat and administer a single IP injection of 5-FU at a dose of 150-200 mg/kg.[15][16] A control group should receive an equivalent volume of sterile saline.

  • For oral mucositis models, mechanical irritation of the buccal mucosa with a sterile needle may be performed on days 3 and 4 to enhance lesion development.[1][3][17]

  • Monitor the animals daily for clinical signs of toxicity, including body weight, food and water intake, and stool consistency.

  • Euthanize animals at predetermined time points (e.g., day 5 or 7) for tissue collection and analysis.

Assessment of Intestinal Permeability using FITC-Dextran

This assay measures the translocation of a fluorescent probe from the gut lumen into the circulation as an indicator of barrier dysfunction.

Materials:

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Microcentrifuge tubes

  • Fluorometer and 96-well plates

Procedure:

  • Fast mice for 4 hours before the assay.

  • Administer FITC-dextran (44 mg/100g body weight) dissolved in PBS by oral gavage.[2]

  • After 4 hours, collect blood via cardiac puncture under terminal anesthesia.[2]

  • Centrifuge the blood to separate the serum.

  • Dilute the serum with an equal volume of PBS.

  • Measure the fluorescence of the diluted serum in a 96-well plate using a fluorometer (excitation ~485 nm, emission ~528 nm).[18]

  • Calculate the concentration of FITC-dextran in the serum using a standard curve.

Histopathological Scoring of Intestinal Damage

This protocol provides a semi-quantitative method for assessing the degree of intestinal injury.

Materials:

  • Formalin-fixed, paraffin-embedded intestinal tissue sections

  • Hematoxylin and eosin (H&E) stains

  • Light microscope

Procedure:

  • Collect sections of the small intestine (jejunum is often the most affected) and fix in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and cut 5 µm sections.

  • Stain the sections with H&E.

  • Examine the slides under a light microscope and score the degree of damage based on a standardized scale (see Table 3).

Table 3: Histopathological Scoring Criteria for Intestinal Mucositis

ScoreDescription
0Normal mucosa
1Mild villus shortening and crypt epithelial cell vacuolation
2Moderate villus atrophy, crypt necrosis, and mild inflammatory cell infiltration
3Severe villus atrophy, extensive crypt necrosis, and moderate inflammatory cell infiltration
4Complete loss of villi and crypts, extensive inflammatory infiltrate, and ulceration

This scoring system is adapted from various protocols for assessing chemotherapy-induced intestinal damage.

Visualizations

Signaling Pathways

Chemotherapy_Induced_GI_Toxicity cluster_Initiation Initiation Phase cluster_Amplification Amplification Phase cluster_Ulceration Ulceration & Damage Phase cluster_Clinical_Signs Clinical Manifestations This compound This compound (Chemotherapy) Epithelial_Cell Intestinal Epithelial Cell This compound->Epithelial_Cell Direct Damage ROS Reactive Oxygen Species (ROS) Epithelial_Cell->ROS Generation NFkB NF-κB Activation ROS->NFkB COX2 COX-2 Upregulation NFkB->COX2 Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_Inflammatory_Cytokines Apoptosis Crypt Cell Apoptosis Pro_Inflammatory_Cytokines->Apoptosis Villus_Atrophy Villus Atrophy Apoptosis->Villus_Atrophy Barrier_Dysfunction Barrier Dysfunction Villus_Atrophy->Barrier_Dysfunction Diarrhea Diarrhea Barrier_Dysfunction->Diarrhea Weight_Loss Weight Loss Barrier_Dysfunction->Weight_Loss

Caption: Pathophysiological cascade of chemotherapy-induced GI toxicity.

Experimental Workflow

Mitigation_Strategy_Workflow cluster_Setup Experimental Setup cluster_Induction Toxicity Induction & Treatment cluster_Monitoring Monitoring cluster_Analysis Endpoint Analysis Animal_Model Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dinaline_Admin This compound Administration (e.g., IP injection) Mitigating_Agent Mitigating Agent Admin. (e.g., Probiotics, GLP-2) Control Control Group (Vehicle) Daily_Monitoring Daily Clinical Monitoring (Weight, Diarrhea Score) Dinaline_Admin->Daily_Monitoring Euthanasia Euthanasia & Tissue Collection Daily_Monitoring->Euthanasia Histopathology Histopathology (H&E Staining, Scoring) Euthanasia->Histopathology Permeability_Assay Intestinal Permeability (FITC-Dextran Assay) Euthanasia->Permeability_Assay Biomarker_Analysis Biomarker Analysis (e.g., Plasma Citrulline) Euthanasia->Biomarker_Analysis

Caption: Workflow for evaluating mitigating agents for this compound's GI toxicity.

Logical Relationship: Troubleshooting

Troubleshooting_Logic cluster_Problem Observed Problem cluster_Causes Potential Causes cluster_Solutions Solutions Severe_Toxicity Severe GI Toxicity (Diarrhea, Weight Loss, Mortality) High_Dose This compound Dose Too High Severe_Toxicity->High_Dose Dehydration Dehydration & Malnutrition Severe_Toxicity->Dehydration Sepsis Sepsis (Bacterial Translocation) Severe_Toxicity->Sepsis Dose_Reduction Dose Reduction High_Dose->Dose_Reduction Supportive_Care Supportive Care (Fluids, Nutrition) Dehydration->Supportive_Care Mitigating_Agents Prophylactic Mitigating Agents Sepsis->Mitigating_Agents

Caption: Logical approach to troubleshooting severe GI toxicity.

References

Validation & Comparative

A Comparative Analysis of Dinaline and its Active Metabolite, CI-994 (Tacedinaline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dinaline and its active form, CI-994 (Tacethis compound). While initially conceived as a direct efficacy comparison between two separate agents, it is crucial to understand that this compound is a precursor, or prodrug, to CI-994. This document, therefore, evaluates the available experimental data for both the prodrug and its active metabolite, offering insights into their therapeutic potential and mechanisms of action.

Introduction: From Prodrug to Active Inhibitor

This compound, chemically known as 4-amino-N-(2'-aminophenyl)benzamide, is an antineoplastic agent that undergoes metabolic activation to form CI-994 (N-acetyl-dinaline or Tacethis compound).[1] CI-994 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2] This inhibitory action leads to an increase in histone acetylation, which in turn modulates gene expression, resulting in cytostatic effects, apoptosis, and cell growth inhibition in various cancer cell lines.[2]

The relationship between this compound and CI-994 is a classic example of a prodrug strategy, where an inactive or less active compound is administered and then converted into the active therapeutic agent within the body. This approach can be employed to improve pharmacokinetic properties such as absorption or to target specific tissues.

This compound This compound (Prodrug) Metabolism Metabolic Acetylation This compound->Metabolism In vivo CI994 CI-994 (Tacethis compound) Active Drug Metabolism->CI994 HDAC Class I HDACs (HDAC1, 2, 3) CI994->HDAC Inhibition Effect Increased Histone Acetylation & Anti-tumor Effects HDAC->Effect Leads to

Caption: Conversion of this compound to CI-994 and its mechanism of action.

Preclinical Efficacy Data

The following tables summarize key preclinical findings for both this compound and CI-994 across different cancer models.

This compound: Efficacy in a Preclinical Leukemia Model

The primary preclinical data for this compound comes from a study using a rat model of human acute myelocytic leukemia (BNML).

ParameterDetailsReference
Model Brown Norway rat acute myelocytic leukemia (BNML)[3]
Administration Oral[3]
Key Findings - Repeated daily oral administration resulted in at least an 8-log reduction in leukemic cells. - Minimal impact on normal pluripotent hematopoietic stem cells (less than a 1-log kill). - Daily split-dose treatment led to 40-50% cure rates.[3]
Toxicity Increased toxicity with split-dose regimen, particularly affecting the gastrointestinal tract.[3]
CI-994 (Tacethis compound): In Vitro and In Vivo Efficacy

CI-994 has been evaluated more extensively in a variety of preclinical models, both as a standalone agent and in combination with other chemotherapeutics.

ParameterDetailsReference
Model Human lung cancer cell lines (A-549, LX-1)[2]
Administration In vitro[2]
Key Findings - Showed cytostatic effects. - Induced an increase in the G0/G1 phase of the cell cycle and a reduction in the S phase. - Increased apoptosis.[2]
IC50 Values - LNCaP (prostate cancer) cells: 7.4 µM - Rat leukemia BCLO cells: 2.5 µM[2]
ParameterDetailsReference
Model MYC-driven Medulloblastoma (orthotopic xenograft mouse models: D425 MED, MED8A)[4][5][6]
Administration Oral (30 mg/kg, daily)[4][5]
Key Findings - Significantly reduced tumor growth at the primary site. - Reduced leptomeningeal dissemination (spinal metastases). - Significantly increased survival in both models. - Induced apoptosis in medulloblastoma cells.[4][5][6]
ParameterDetailsReference
Model Brown Norway rat acute myelocytic leukemia (BNML)[1]
Administration In vivo[1]
Key Findings - Higher dosages induced complete remissions. - Showed moderate synergism when combined with cytarabine (ara-C), daunorubicin, and mitoxantrone in vitro. - The combination of CI-994 and ara-C was highly active against BNML in vivo.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the cited preclinical studies.

In Vitro Cell Proliferation Assay (for CI-994)

Objective: To determine the effect of CI-994 on the growth of cancer cell lines.

  • Cell Seeding: 2 x 104 cells are seeded into 24-well plates and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with varying concentrations of CI-994 on day 2 and day 4. The media is changed on these days.

  • MTT Assay: On day 6, mitochondrial metabolism, as an indicator of cell growth, is measured. 100 µL/well of MTT solution (5 mg/mL) is added, and the plates are incubated for 2 hours at 37°C.

  • Data Acquisition: The crystals formed are dissolved in 500 µL of DMSO. The absorbance is measured using a microplate reader at 560 nm.

  • Analysis: The absorbance data is converted into a percentage of cell proliferation. Each assay is performed in triplicate.[2]

cluster_day1 Day 1 cluster_day2_4 Days 2 & 4 cluster_day6 Day 6 seed Seed 2x10^4 cells/well in 24-well plates incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with CI-994 & Change Media incubate1->treat mtt Add MTT (100 µL/well) Incubate 2h treat->mtt dissolve Dissolve crystals in DMSO (500 µL) mtt->dissolve read Read Absorbance (560 nm) dissolve->read

Caption: Workflow for an in vitro cell proliferation assay.

Orthotopic Xenograft Model of Medulloblastoma (for CI-994)

Objective: To evaluate the in vivo efficacy of CI-994 on tumor growth and metastasis.

  • Cell Preparation: D425 MED and MED8A cells expressing GFP and luciferase are prepared.

  • Implantation: Cells are orthotopically injected into the cerebella of immunodeficient (NSG) mice.

  • Tumor Engraftment Confirmation: Tumor engraftment is confirmed via bioluminescence imaging (BLI) after 7 days.

  • Randomization and Treatment: Tumor-bearing mice are randomized into two groups: one receiving a vehicle control and the other receiving CI-994 (30 mg/kg, orally, daily).

  • Monitoring: Tumor growth and metastasis are monitored using BLI. Survival of the mice is also recorded.

  • Analysis: Luminescence signals are quantified to compare tumor growth between the treated and control groups. Survival curves are generated and analyzed.[4][5]

Conclusion

The comparison between this compound and CI-994 is a comparison between a prodrug and its active metabolite. Preclinical data for this compound demonstrates its potential as an orally administered anti-leukemic agent with a favorable therapeutic index.[3] The active form, CI-994, has a broader range of supporting data, showcasing its efficacy in various cancer models, including solid tumors like medulloblastoma, and in combination with standard chemotherapies for leukemia.[1][2][4][5]

The data suggests that the conversion of this compound to CI-994 is an effective strategy for delivering the active HDAC inhibitor. Future research could focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound and CI-994 to fully elucidate the advantages of the prodrug approach. For researchers in drug development, CI-994 (Tacethis compound) represents a well-characterized class I HDAC inhibitor with demonstrated preclinical efficacy, making it a valuable tool for further investigation in oncology and other therapeutic areas.

References

Dinaline vs. Modern Antineoplastic Agents: A Comparative Guide for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Dinaline and its acetylated derivative, Acetylthis compound, against current standard-of-care antineoplastic agents for the treatment of Acute Myeloid Leukemia (AML). The comparison is based on preclinical data for this compound and Acetylthis compound, and clinical data for the modern agents, offering a retrospective look at a historical compound in the context of today's therapeutic landscape. This document is intended for researchers, scientists, and drug development professionals.

Overview of Compared Agents

This compound (GOE 1734) is an investigational compound that showed significant preclinical anti-leukemic activity in the late 1980s. While its precise mechanism of action was not fully elucidated, it demonstrated a favorable therapeutic index in animal models.

Acetylthis compound (CI-994) is the acetylated form of this compound and was later identified as a histone deacetylase (HDAC) inhibitor. It also exhibited potent anti-leukemic effects in preclinical studies.

Cytarabine and Daunorubicin (7+3 Regimen) represent the cornerstone of intensive induction chemotherapy for most types of AML for several decades. This combination targets DNA synthesis and repair.

Venetoclax is a targeted therapy, a BCL-2 inhibitor that restores the natural process of apoptosis in cancer cells. It is a key component of modern, less intensive treatment regimens for AML, particularly in older patients or those ineligible for intensive chemotherapy.

Quantitative Data Comparison

The following tables summarize the efficacy and toxicity data for the compared agents. It is important to note that the data for this compound and Acetylthis compound are from preclinical rat models, while the data for Cytarabine/Daunorubicin and Venetoclax are from human clinical trials. Direct comparison of efficacy should be interpreted with caution due to the different study populations and methodologies.

Table 1: Efficacy Data

Agent/RegimenStudy PopulationKey Efficacy EndpointsResults
This compound BNML Rat Model for AMLLog Leukemic Cell Kill≥ 8 log kill
Cure Rate (split-dose)40-50%
Acetylthis compound (CI-994) BNML Rat Model for AMLLog Leukemic Cell Kill> 8 log kill (2 cycles, half-dose)
Cure Rate (2 courses, low dose)89%
Cytarabine + Daunorubicin (7+3) Newly Diagnosed AML PatientsComplete Remission (CR) Rate60-80% (younger patients), 40-60% (older adults)
Venetoclax + Azacitidine Newly Diagnosed AML Patients (ineligible for intensive chemo)Composite Complete Remission (CR + CRi) Rate~66.4%
Median Overall Survival~14.7 months

Table 2: Toxicity and Safety Profile

Agent/RegimenKey Toxicities
This compound Gastrointestinal toxicity (pronounced with split-dose)
Acetylthis compound (CI-994) Intestinal tract toxicity (at high doses)
Cytarabine + Daunorubicin (7+3) Myelosuppression (neutropenia, thrombocytopenia, anemia), mucositis, nausea, vomiting, cardiotoxicity (Daunorubicin)
Venetoclax + Azacitidine Myelosuppression (neutropenia, thrombocytopenia), nausea, diarrhea, fatigue, tumor lysis syndrome (TLS)

Mechanism of Action

The mechanisms of action of these agents are fundamentally different, reflecting the evolution of cancer therapy from broad-spectrum cytotoxic agents to targeted therapies.

This compound: The exact molecular target of this compound remains unknown. Preclinical studies suggest it has a cytostatic and then cytotoxic effect, potentially interfering with cell membrane functions and DNA synthesis.

Acetylthis compound (CI-994): As a histone deacetylase (HDAC) inhibitor, Acetylthis compound alters gene expression by increasing histone acetylation. This leads to the transcription of tumor suppressor genes and other genes that induce cell cycle arrest, differentiation, and apoptosis.

Cytarabine and Daunorubicin: This combination chemotherapy regimen targets fundamental processes of cell division. Cytarabine is a pyrimidine antagonist that inhibits DNA polymerase, thereby blocking DNA synthesis. Daunorubicin is an anthracycline that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which leads to DNA damage.

Venetoclax: Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is often overexpressed in leukemia cells, preventing them from undergoing programmed cell death. By inhibiting BCL-2, Venetoclax restores the normal apoptotic pathway, leading to the death of malignant cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of HDAC inhibitors and a generalized workflow for the preclinical evaluation of anti-leukemic agents.

HDAC_Inhibitor_Pathway HDAC Inhibitor Signaling Pathway in Leukemia HDACi Acetylthis compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Removes Acetyl Groups Acetylation Increased Acetylation HDAC->Acetylation HATs Histone Acetyltransferases (HATs) HATs->Histones Adds Acetyl Groups Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Allows Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors like Acetylthis compound in leukemia.

Preclinical_Workflow Preclinical Leukemia Drug Evaluation Workflow cluster_model Animal Model cluster_treatment Treatment Regimen cluster_endpoints Efficacy and Toxicity Assessment Leukemia_Induction Induce Leukemia in BNML Rats Tumor_Burden Monitor Leukemic Cell Count Leukemia_Induction->Tumor_Burden Drug_Admin Oral Administration of This compound/Acetylthis compound Tumor_Burden->Drug_Admin Control Vehicle Control Group Tumor_Burden->Control Efficacy Log Leukemic Cell Kill Survival Analysis Cure Rate Drug_Admin->Efficacy Toxicity Monitor for Adverse Effects (e.g., GI toxicity, weight loss) Drug_Admin->Toxicity Control->Efficacy Control->Toxicity

Caption: Generalized workflow for preclinical evaluation of anti-leukemic agents.

Experimental Protocols

General Methodology for this compound and Acetylthis compound Preclinical Studies

  • Animal Model: The Brown Norway rat model for acute myelocytic leukemia (BNML) was utilized. This model is considered a relevant preclinical model for human AML.

  • Leukemia Induction: A defined number of BNML leukemic cells were intravenously injected into recipient Brown Norway rats.

  • Treatment Administration: this compound and Acetylthis compound were administered orally. The dosing schedules varied between studies and included single daily doses and split daily doses, typically for a course of 5 to 7 days.

  • Efficacy Evaluation: The primary endpoint for efficacy was the reduction in leukemic cell burden, quantified as "log leukemic cell kill." This was often determined by bioassays involving the transfer of bone marrow or spleen cells from treated animals to new recipients to assess the presence of residual leukemic cells. Survival of the treated animals was also a key endpoint, with "cures" being defined as long-term, disease-free survival.

  • Toxicity Assessment: Toxicity was evaluated by monitoring animal weight, general health status, and, in some cases, histological examination of tissues, particularly the gastrointestinal tract. The effect on normal hematopoietic stem cells was assessed by measuring the reduction in pluripotent hematopoietic stem cells (CFU-S).

Methodology for Modern Comparator Clinical Trials (General Overview)

  • Study Design: The data for Cytarabine/Daunorubicin and Venetoclax are derived from Phase II and Phase III clinical trials. These are typically multi-center, often randomized, and controlled studies.

  • Patient Population: Patients with newly diagnosed or relapsed/refractory AML were enrolled based on specific inclusion and exclusion criteria, including age, performance status, and prior treatment history.

  • Treatment Regimens: Patients received either the standard "7+3" induction chemotherapy (7 days of continuous intravenous Cytarabine and 3 days of intravenous Daunorubicin) or a Venetoclax-based regimen (daily oral Venetoclax in combination with a hypomethylating agent like Azacitidine).

  • Efficacy Endpoints: The primary efficacy endpoints in these trials include the rate of complete remission (CR) and composite complete remission (CR + CRi - complete remission with incomplete hematologic recovery). Overall survival (OS), event-free survival (EFS), and duration of response are key secondary endpoints.

  • Safety and Toxicity: Adverse events are systematically collected and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Conclusion

This compound and its derivative, Acetylthis compound, demonstrated impressive preclinical efficacy in a relevant AML model, with a high degree of leukemic cell kill and a notable sparing of normal hematopoietic stem cells. The identification of Acetylthis compound as an HDAC inhibitor places it within a class of agents that are still of significant interest in oncology.

However, the landscape of AML treatment has evolved dramatically. The standard "7+3" chemotherapy regimen, while effective in a subset of patients, is associated with significant toxicity. The advent of targeted therapies like Venetoclax has revolutionized the treatment of AML, particularly for patients who are not candidates for intensive chemotherapy, by offering a more specific and often better-tolerated mechanism of action.

While this compound itself did not progress to widespread clinical use, its preclinical profile highlights the long-standing goal of achieving potent anti-leukemic activity with a favorable therapeutic window. A hypothetical modern drug with this compound's preclinical characteristics would likely be investigated in combination with targeted agents to enhance efficacy and potentially overcome resistance mechanisms. This retrospective comparison underscores the progress made in the field of leukemia therapeutics, moving from broadly cytotoxic agents to molecularly targeted treatments that exploit the specific vulnerabilities of cancer cells.

Validating the Antiproliferative Effects of Dinaline in New Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antiproliferative effects of the experimental drug Dinaline in novel, physiologically relevant cancer models. Due to a lack of publicly available quantitative data on this compound's potency, this document focuses on a comparative analysis with established anticancer agents, Auranofin and Sunitinib, and proposes detailed experimental protocols to generate the necessary data for this compound. The guide advocates for the use of three-dimensional (3D) spheroid models of pancreatic and colorectal cancer, which more closely mimic the tumor microenvironment than traditional two-dimensional cell cultures.

Comparative Analysis of Antiproliferative Agents

To establish a benchmark for this compound's potential efficacy, it is essential to compare its performance against drugs with known antiproliferative effects. Auranofin, a thioredoxin reductase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are presented here as comparators. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

DrugCancer TypeCell LineIC50 (µM)Citation
This compound Various-Data not available-
Auranofin Breast CancerMCF-73.37
Lung CancerCalu-63-4 (at 24h)
Lung CancerA5493-4 (at 24h)
Sunitinib Renal Cell Carcinoma786-O4.6
Renal Cell CarcinomaACHN1.9
Renal Cell CarcinomaCaki-12.8
Pancreatic CancerMIA PaCa-22.67
Pancreatic CancerPANC-13.53

Note: The lack of IC50 data for this compound underscores the critical need for the validation studies outlined in this guide.

Proposed New Cancer Models for this compound Validation

To generate robust and translatable data, we propose validating this compound's antiproliferative effects in 3D spheroid models of pancreatic and colorectal cancer. These models offer a more accurate representation of tumor physiology, including cell-cell interactions and nutrient gradients, compared to traditional monolayer cultures.

  • Pancreatic Ductal Adenocarcinoma (PDAC) Spheroids: Utilizing cell lines such as PANC-1 and MIA PaCa-2 to form 3D spheroids can provide a valuable platform to assess this compound's efficacy in this notoriously difficult-to-treat cancer.

  • Colorectal Cancer (CRC) Spheroids: 3D cultures of CRC cell lines like HCT116 and DLD-1 can serve as a relevant model to investigate this compound's effects, given that early studies showed its impact on a colon carcinoma cell line.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify and compare the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay will determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PANC-1, HCT116)

  • Complete cell culture medium

  • This compound, Auranofin, Sunitinib (and vehicle control, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, Auranofin, and Sunitinib in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis

This experiment will reveal how this compound affects the progression of cancer cells through the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (at IC50 concentration) and vehicle control

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway potentially affected by this compound.

Experimental_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis 2D_Culture 2D Cell Culture (e.g., PANC-1, HCT116) 3D_Spheroids 3D Spheroid Formation 2D_Culture->3D_Spheroids Drug_Treatment Treat with this compound, Auranofin, Sunitinib (and Vehicle Control) 3D_Spheroids->Drug_Treatment MTT MTT Assay Drug_Treatment->MTT Cell_Cycle Cell Cycle Analysis Drug_Treatment->Cell_Cycle IC50 IC50 Determination MTT->IC50 Cell_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Distribution

Caption: Proposed experimental workflow for validating this compound's antiproliferative effects.

Dinaline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Surface Cell Surface Interaction (Mechanism Unknown) This compound->Cell_Surface Signal_Transduction Signal Transduction Cascade (Hypothetical) Cell_Surface->Signal_Transduction CDK_Cyclin CDK/Cyclin Complexes Signal_Transduction->CDK_Cyclin Inhibition Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression DNA_Synthesis DNA Synthesis (S-Phase) Cell_Cycle_Progression->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Conceptual signaling pathway for this compound-induced cell cycle arrest.

By following the proposed experimental framework, researchers can generate the crucial data needed to validate the antiproliferative effects of this compound in clinically relevant cancer models, paving the way for its further development as a potential anticancer therapeutic.

Comparative Analysis of Dinaline and Other DNA Synthesis Inhibitors: A Focus on Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dinaline, a precursor to the histone deacetylase (HDAC) inhibitor CI-994, and other prominent HDAC inhibitors. While initially investigated for its effects on DNA synthesis, the primary mechanism of action of this compound's active form, CI-994, is through the epigenetic modification of chromatin structure, which indirectly influences DNA replication and gene expression, leading to anti-neoplastic effects. This guide will objectively compare the performance of this compound (as CI-994) with other HDAC inhibitors—Vorinostat, Romidepsin, and Entinostat—supported by experimental data.

Introduction to this compound and HDAC Inhibition

This compound (4-amino-N-(2'-aminophenyl)benzamide) is an orally active antineoplastic agent.[1] It is a precursor to CI-994 (Acetylthis compound), which is a selective inhibitor of class I histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, CI-994 promotes histone hyperacetylation, resulting in a more relaxed chromatin state, reactivation of gene expression, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

This guide compares CI-994 to other well-established HDAC inhibitors:

  • Vorinostat (SAHA): A potent, non-selective pan-HDAC inhibitor.[6]

  • Romidepsin (FK228): A potent class I selective HDAC inhibitor.[7]

  • Entinostat (MS-275): A selective inhibitor of class I HDACs.[8][9]

Comparative Data Analysis

The following tables summarize the inhibitory activity of CI-994 and its comparators against HDAC isoforms and their cytotoxic effects on various leukemia and lymphoma cell lines.

Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Class Selectivity
CI-994 9009001200>20,000>20,000Class I
Vorinostat 10-20--Pan-HDAC
Romidepsin 3.65.77.914,000510Class I
Entinostat 243453248>100,000>100,000Class I

Data compiled from multiple sources; direct comparison may be limited by inter-study variability.[2][7][9]

Table 2: Cytotoxic Activity (IC50) in Leukemia and Lymphoma Cell Lines

Cell LineCancer TypeCI-994 (µM)Vorinostat (µM)Romidepsin (nM)Entinostat (µM)
OCI-AML3 Acute Myeloid Leukemia-0.42 (72h)1-1.8 (72h)-
SKM-1 Acute Myeloid Leukemia--1-1.8 (72h)-
MDS-L Myelodysplastic Syndrome--1-1.8 (72h)-
MV4-11 Biphenotypic B Myelomonocytic Leukemia-0.636--
Daudi Burkitt's Lymphoma-0.493--
Hut-78 Cutaneous T-cell Lymphoma--0.038-6.36-
Karpas-299 Anaplastic Large Cell Lymphoma--0.44-3.87-
U937 Histiocytic Lymphoma---~1
HL-60 Acute Promyelocytic Leukemia---~1
K562 Chronic Myelogenous Leukemia---~1
Jurkat T-cell Leukemia---~1

Data compiled from multiple sources and represent values at different time points as indicated. Direct comparison should be made with caution.[10][11][12][13][14]

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of histones and other non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways involved in cell survival, proliferation, and death.

HDAC_Inhibition_Pathway Mechanism of Action of HDAC Inhibitors cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects HDACi HDAC Inhibitors (e.g., CI-994, Vorinostat) HDACs Histone Deacetylases (Class I, II, IV) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation TSG_Activation Tumor Suppressor Gene Activation (e.g., p21, p53) Chromatin_Relaxation->TSG_Activation Oncogene_Repression Oncogene Repression (e.g., MYC) Chromatin_Relaxation->Oncogene_Repression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) TSG_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) TSG_Activation->Apoptosis Oncogene_Repression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Differentiation Cell Differentiation

Caption: Signaling pathway of HDAC inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HDAC Activity Assay Protocol (Fluorometric)

This protocol is a general guideline for measuring HDAC activity using a fluorogenic substrate.

  • Reagent Preparation:

    • HDAC Substrate: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT at a physiological pH.

    • HDAC Enzyme Source: Can be purified recombinant HDAC enzyme or nuclear extracts from cell lines.

    • Developer Solution: Contains a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.

    • Deacetylated Standard: A known concentration of the deacetylated substrate for generating a standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound (inhibitor), and the HDAC enzyme source.

    • Incubate for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and initiate fluorescence development by adding the developer solution.

    • Incubate at 37°C for 10-20 minutes.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[15][16]

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Cell Viability (MTT) Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the HDAC inhibitors in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17][18]

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18][19]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Evaluating HDAC Inhibitors cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis cluster_invivo In Vivo Studies (Preclinical) HDAC_Assay HDAC Activity Assay (Fluorometric) IC50_HDAC Determine IC50 for HDAC Isoform Inhibition HDAC_Assay->IC50_HDAC Cell_Culture Cancer Cell Line Culture (e.g., Leukemia, Lymphoma) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Cytotoxicity Determine IC50 for Cell Cytotoxicity MTT_Assay->IC50_Cytotoxicity Animal_Model Animal Model of Cancer (e.g., Rat Leukemia Model) IC50_Cytotoxicity->Animal_Model Lead Compound Selection Treatment Drug Administration (e.g., Oral Gavage) Animal_Model->Treatment Efficacy_Assessment Assess Tumor Burden and Survival Treatment->Efficacy_Assessment

Caption: Workflow for preclinical evaluation of HDAC inhibitors.

Conclusion

This compound, through its active metabolite CI-994, functions as a class I selective HDAC inhibitor. This positions it mechanistically alongside other targeted epigenetic therapies rather than traditional DNA synthesis inhibitors that directly target DNA polymerases or topoisomerases. The comparative analysis reveals that while CI-994 is selective for class I HDACs, other inhibitors like Vorinostat offer broader HDAC inhibition, and Romidepsin exhibits high potency in the nanomolar range against class I HDACs. The choice of an appropriate HDAC inhibitor for therapeutic development will depend on the desired selectivity profile and the specific cancer type being targeted. The preclinical data for this compound in a rat leukemia model showed a significant leukemic cell kill, highlighting its potential in hematological malignancies.[1][20] Further comparative studies with other HDAC inhibitors in the same cancer models are warranted to fully elucidate their relative therapeutic indices.

References

Head-to-head comparison of Dinaline and established leukemia drugs

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Dinaline and Established Leukemia Drugs

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for this compound, an investigational compound, and established first-line and targeted therapies for Acute Myeloid Leukemia (AML). Given that the most detailed preclinical study on this compound in a leukemia model dates back to 1988, this comparison is presented with the critical caveat that the experimental models and methodologies differ significantly from contemporary drug evaluation standards.

The information is intended to offer a historical perspective on this compound and to contrast its early findings with the well-characterized profiles of modern AML therapeutics. All data has been extracted from publicly available research literature.

Mechanism of Action Overview

The precise mechanism of action for this compound remains officially unknown. However, its N-acetylated form, CI-994, is a known Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In contrast, modern established leukemia drugs often have highly specific molecular targets that are central to the pathogenesis of particular AML subtypes.

Below are simplified diagrams illustrating the proposed or known mechanisms of action for CI-994 (as a proxy for this compound's potential mechanism) and key established AML drug classes.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Drug Action HDAC HDAC Histone Histone Proteins HDAC->Histone Deacetylation HDAC_Inhibited HDAC (Inhibited) DNA DNA (compacted) Histone->DNA maintains compaction Histone_Acetylated Hyperacetylated Histones Histone->Histone_Acetylated Acetyl Acetyl Groups Gene Tumor Suppressor Genes (e.g., p21) DNA->Gene represses transcription DNA_Relaxed DNA (relaxed) DNA->DNA_Relaxed leads to relaxation TF Transcription Factors Gene_Expressed Gene Expression (Apoptosis, Cell Cycle Arrest) TF->Gene_Expressed activates transcription CI994 CI-994 (N-acetyl-dinaline) CI994->HDAC Inhibits DNA_Relaxed->TF allows binding Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expressed->Apoptosis Induces

Caption: Mechanism of CI-994 (HDAC Inhibition).

Targeted_Therapies_AML cluster_flt3 FLT3 Pathway cluster_bcl2 Apoptosis Pathway cluster_idh IDH Pathway FLT3_Receptor Mutated FLT3 Receptor STAT5 STAT5 FLT3_Receptor->STAT5 Activates Proliferation_FLT3 Leukemic Cell Proliferation & Survival STAT5->Proliferation_FLT3 Promotes Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits BCL2 BCL-2 Protein Apoptosis Apoptosis (Programmed Cell Death) BCL2->Apoptosis Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Mutant_IDH Mutated IDH1/2 Oncometabolite 2-HG (Oncometabolite) Mutant_IDH->Oncometabolite Produces Differentiation_Block Block in Myeloid Differentiation Oncometabolite->Differentiation_Block Causes Ivosidenib Ivosidenib (IDH1i) Ivosidenib->Mutant_IDH Inhibits

Caption: Mechanisms of Established Targeted AML Drugs.

Quantitative Data Summary: Preclinical Efficacy

The following tables summarize the available preclinical data for this compound and selected established AML drugs. Direct comparison is challenging due to differing experimental systems and endpoints.

Table 1: In Vitro Anti-Leukemic Activity

DrugTarget/ClassCell Line(s)IC50 ValuesTime PointCitation(s)
Venetoclax BCL-2 InhibitorOCI-AML3~8 nM72h[1]
MOLM13~5 nM72h[1]
Gilteritinib FLT3/AXL InhibitorMV4-11 (FLT3-ITD)0.29 nM (pFLT3)3h[2][3]
MOLM-13 (FLT3-ITD)0.7 nM (pFLT3)3h[2][3]
CI-994 HDAC InhibitorBNMLSynergism with Cytarabine & DaunorubicinN/A[4]
This compound UnknownN/AData not available in searched literatureN/A[5]

N/A: Not available in the cited literature. pFLT3 refers to inhibition of FLT3 phosphorylation.

Table 2: In Vivo Anti-Leukemic Activity

DrugAnimal ModelDosing & ScheduleKey Efficacy OutcomeCitation(s)
This compound Brown Norway (BN) Rat with AMLOral, daily>8-log leukemic cell kill; 40-50% cures with split-dosing[5]
CI-994 BN Rat with AMLN/AInduced complete remissions at higher doses; active in combination with cytarabine/daunorubicin[4]
Venetoclax AML Mouse Model100 mg/kg, dailyReduced leukemia burden[6]
Gilteritinib MV4-11 Xenograft (Mouse)3 mg/kg, oral, daily73.9% tumor growth inhibition[7]
Tumor regression and improved survival[2]
Ivosidenib mIDH1 Xenograft (Mouse)N/ADose- and exposure-dependent inhibition of 2-HG oncometabolite[8]
Cytarabine + Daunorubicin Xenograft ModelsN/A (as CPX-351)Greater cytotoxicity than non-liposomal drugs[9][10]

Experimental Protocols

This compound (in vivo)
  • Animal Model : Brown Norway (BN) rat model for human acute myelocytic leukemia (BNML).[5]

  • Drug Administration : this compound (GOE 1734; PD 104 208; NSC 328786) was administered orally on a repeated daily schedule. A split-dose regimen was also tested.[5]

  • Efficacy Evaluation : The primary endpoint was the reduction in the number of leukemic cells, quantified as a "log leukemic cell kill". Survival and cure rates were also monitored.[5]

  • Toxicity Assessment : Toxicity was evaluated, with a particular focus on the gastrointestinal tract and effects on normal pluripotent hematopoietic stem cells.[5]

CI-994 (in vitro & in vivo)
  • In Vitro Studies : The interaction between CI-994 and conventional chemotherapeutics (cytarabine, daunorubicin, mitoxantrone) was evaluated in the BNML cell line. Synergism was assessed.[4]

  • Animal Model : Brown Norway (BN) rat model for AML.[4]

  • Drug Administration : CI-994 was administered in combination with cytarabine, daunorubicin, or mitoxantrone.[4]

  • Efficacy Evaluation : In vivo efficacy was determined by monitoring for complete remissions and overall anti-leukemic activity.[4]

Gilteritinib (in vivo)
  • Animal Model : Female athymic nude mice were subcutaneously injected with 5 x 10^6 MV4-11 cells (human FLT3-ITD+ AML cell line).[7]

  • Study Groups : Mice were randomized into four groups (n=10 per group) 12 days after tumor implantation: vehicle control, Gilteritinib alone, AMG 176 (an MCL-1 inhibitor) alone, and Gilteritinib + AMG 176.[7]

  • Drug Administration : Gilteritinib was administered at a dose of 3 mg/kg daily.[7]

  • Efficacy Evaluation : Tumor volume was measured, and tumor growth inhibition (TGI) was calculated at day 22 post-implantation. Tumor regression was also assessed.[7]

Venetoclax (in vitro)
  • Cell Lines : Human AML cell lines OCI-AML3, THP-1, MV4;11, and MOLM13 were used.[1]

  • Methodology : Cells were treated with varying concentrations of Venetoclax (ABT199).[1]

  • Efficacy Evaluation : Cell viability was assessed at 24, 48, and 72 hours post-treatment to determine the half-maximal inhibitory concentration (IC50).[1]

Summary and Conclusion

This compound, an investigational agent studied in the late 1980s, demonstrated significant anti-leukemic activity in a preclinical rat model of AML.[5] Its acetylated derivative, CI-994, was later identified as an HDAC inhibitor, suggesting a potential epigenetic mechanism of action, and showed efficacy in combination with standard chemotherapy.[4]

However, a direct comparison of this compound with modern, established AML drugs is constrained by several factors:

  • Time Gap : The preclinical evaluation of this compound occurred decades before the development of current targeted therapies.

  • Model Systems : The use of a rat model for this compound contrasts with the more common use of mouse xenograft models for modern drugs, making direct cross-species comparisons unreliable.

  • Endpoints : Efficacy metrics have evolved. The "log cell kill" reported for this compound is not a standard endpoint in recent preclinical studies, which typically report IC50 values, tumor growth inhibition percentages, and survival data.[5]

Established drugs like the FLT3 inhibitor Gilteritinib and the BCL-2 inhibitor Venetoclax have well-defined mechanisms of action and have undergone rigorous preclinical and clinical evaluation, demonstrating potent activity in genetically defined patient populations.[6][7] Standard chemotherapy agents like cytarabine and daunorubicin remain a cornerstone of treatment, with newer formulations like CPX-351 showing improved preclinical efficacy.[9]

While the historical data on this compound is intriguing, particularly its high reported leukemic cell kill and oral availability, the lack of a defined mechanism of action and the absence of modern preclinical or any substantial clinical data make it difficult to position it relative to the current standard of care in leukemia treatment. The findings for its derivative, CI-994, suggest that the general class of HDAC inhibitors continues to be an area of interest in oncology. Further investigation of this compound would require re-evaluation using contemporary molecular and preclinical methodologies to ascertain its potential, if any, in the current landscape of leukemia therapeutics.

References

Unveiling the Role of Dinaline in Protein Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel antineoplastic drug Dinaline reveals its significant impact on protein metabolism, primarily through the disruption of amino acid transport. This guide provides a comparative overview of this compound's effects against two well-characterized modulators of protein metabolism, Rapamycin and Leucine, offering researchers, scientists, and drug development professionals a detailed examination of its potential mechanisms and applications.

This compound has been shown to induce distinct and reversible changes in amino acid transport, which is intrinsically linked to the regulation of protein synthesis and overall protein metabolism.[1] While the precise signaling pathways affected by this compound are still under investigation, its interference with amino acid availability strongly suggests an indirect influence on the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.

This guide presents a side-by-side comparison of this compound with Rapamycin, a known mTOR inhibitor, and Leucine, an amino acid that activates the mTOR pathway. By examining their differential effects on key metabolic and signaling parameters, we can better understand the unique profile of this compound.

Comparative Efficacy on Protein Metabolism

The following tables summarize the quantitative effects of this compound, Rapamycin, and Leucine on crucial aspects of protein metabolism, including amino acid uptake and the activity of key downstream effectors of the mTOR signaling pathway.

Table 1: Effect on Amino Acid Transport

CompoundTarget Amino Acid/AnalogCell Line/SystemConcentration% Inhibition of UptakeCitation
This compound α-aminoisobutyric acid (AIB)SW707 colon carcinoma7 µM - 540 µM33% - 64%[1]
This compound MethionineSW707 colon carcinoma7 µM - 540 µM24% - 36% (initial)[1]

Table 2: Comparative Effects on Protein Synthesis and mTORC1 Signaling

CompoundParameterCell Line/SystemConcentrationEffectCitation
This compound Protein SynthesisSW707 colon carcinomaHigh concentrationsCytostatic/Cytotoxic, implying inhibition[1]
Rapamycin Protein SynthesisHuman Skeletal Muscle16mg (oral dose)Blocks stimulus-induced increase[2][3]
Leucine Protein SynthesisRat Skeletal Muscle100 µM - 200 µMStimulates[4][5]
Rapamycin p70S6K PhosphorylationMKN45 cells20 nMSignificant decrease[6][7]
Rapamycin 4E-BP1 PhosphorylationMKN45 cells20 nMSignificant decrease[6][7]
Leucine p70S6K PhosphorylationRat Skeletal Muscle100 µM - 200 µMIncreases[4][5]
Leucine 4E-BP1 PhosphorylationRat Skeletal Muscle100 µM - 200 µMIncreases[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Dinaline_Pathway This compound This compound AAT Amino Acid Transporter This compound->AAT Inhibition AA_Influx Amino Acid Influx AAT->AA_Influx mTORC1 mTORC1 AA_Influx->mTORC1 Reduced Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibition

Caption: Hypothesized signaling pathway for this compound's effect on protein synthesis.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition p70S6K p70S6K mTORC1->p70S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition (when hypophosphorylated)

Caption: Established mTORC1 signaling pathway modulated by Leucine and Rapamycin.

Experimental_Workflow cluster_0 Protein Synthesis Assay cluster_1 Western Blot for Signaling Proteins a Cell Culture and Treatment with Compound b Incubation with [3H]-Leucine a->b c Cell Lysis and Protein Precipitation b->c d Scintillation Counting c->d e Cell Culture and Treatment with Compound f Cell Lysis and Protein Quantification e->f g SDS-PAGE and Protein Transfer f->g h Immunoblotting with Phospho-specific Antibodies g->h i Signal Detection and Quantification h->i

Caption: General experimental workflows for assessing protein synthesis and signaling.

Detailed Experimental Protocols

1. Protein Synthesis Assay ([³H]-Leucine Incorporation)

This protocol is a standard method for quantifying the rate of new protein synthesis in cultured cells.

  • Cell Culture and Treatment: Plate cells (e.g., SW707 colon carcinoma cells) in multi-well plates and allow them to adhere and grow to a desired confluency. Treat the cells with varying concentrations of this compound, Rapamycin, or Leucine for the desired time period. Include a vehicle-treated control group.

  • Radiolabeling: Following treatment, replace the medium with fresh medium containing [³H]-Leucine (e.g., 1 µCi/mL). Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Precipitate the total protein from the lysate by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Washing and Solubilization: Pellet the precipitated protein by centrifugation. Wash the pellet with 5% TCA and then with ethanol to remove unincorporated [³H]-Leucine and other contaminants. Solubilize the final protein pellet in a suitable solvent (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer an aliquot of the solubilized protein to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). Normalize the counts per minute (CPM) to the protein concentration to determine the rate of [³H]-Leucine incorporation, which is indicative of the rate of protein synthesis.

2. Western Blot Analysis for mTORC1 Signaling Pathway Proteins

This protocol allows for the detection and quantification of the phosphorylation status of key proteins in the mTORC1 signaling pathway.

  • Cell Culture and Treatment: Culture and treat cells with this compound, Rapamycin, or Leucine as described in the protein synthesis assay protocol.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 downstream targets, such as phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Also, probe separate blots with antibodies against the total forms of these proteins for normalization.

    • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection and Quantification: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation level.

This comparative guide provides a framework for understanding the effects of this compound on protein metabolism. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in this compound's mechanism of action. The provided experimental protocols offer a robust methodology for conducting such investigations.

References

A Comparative Preclinical Safety Profile of Dinaline for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of Dinaline, an investigational cytostatic agent, with established chemotherapeutic drugs used in the treatment of Acute Myeloid Leukemia (AML). The comparison is based on publicly available data from non-clinical studies, primarily in rat models. The objective is to offer a structured overview of this compound's safety profile in relation to standard AML therapies, including cytarabine, daunorubicin, and etoposide.

Executive Summary

This compound, a 4-amino-N-(2'-aminophenyl)-benzamide, has demonstrated antineoplastic activity in preclinical models of leukemia. Long-term studies in rats suggest a complex toxicity profile, including modulation of carcinogenesis with both decreased and increased tumor incidence in a dose-dependent manner in various organs. In contrast to the well-documented myelosuppressive and organ-specific toxicities of standard AML drugs like cytarabine, daunorubicin, and etoposide, this compound's primary preclinical toxicities appear to be related to hormonal modulation and gastrointestinal effects. This guide presents available quantitative and qualitative safety data to facilitate a comparative assessment.

Quantitative Toxicity Data

The following tables summarize the available quantitative preclinical toxicity data for this compound and the selected comparator drugs. Due to the nature of the available data, the comparison is presented through acute and long-term toxicity studies.

Table 1: Acute Toxicity Data in Rats

CompoundAdministration RouteLD50 (mg/kg)Key Acute Toxicities Observed
This compound OralData Not AvailableGastrointestinal toxicity
Cytarabine IntravenousData Not AvailableMyelosuppression, gastrointestinal toxicity, hepatotoxicity, nephrotoxicity[1]
Daunorubicin Intravenous13Cardiotoxicity, myelosuppression
Intraperitoneal20Cardiotoxicity, myelosuppression[2]
Etoposide Intravenous82Myelosuppression, gastrointestinal toxicity, hypotension (with rapid infusion)[3]

Table 2: Long-Term Toxicity Data in Rats

CompoundAdministration RouteDose Levels (mg/kg/day)DurationKey Long-Term Toxicities and Effects Observed
This compound Oral1, 3, 9106 weeksIncreased survival in females (low/median doses). Reduced malignant tumors in males. Increased benign neoplasms in males. Dose-dependent decreased tumor incidence in hematopoietic/lymphatic tissue, mammary gland, and pituitary. Dose-dependent increased tumor incidence in the adrenal gland, gonads, and vagina.[4]
Cytarabine Intravenous2-35-7 days (repeated cycles)Alopecia, hepatotoxicity, and nephrotoxicity with repeated administration.[1]
Daunorubicin Intravenous10 (single dose)8 monthsDevelopment of mammary tumors.[5]
Etoposide Intravenous0.530 daysIrreversible testicular atrophy.[6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of safety data. Below are representative experimental protocols for acute and long-term toxicity studies.

Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol outlines a standardized procedure for assessing the acute toxicity of a substance administered orally.

  • Test Animals: Healthy, young adult rats (Sprague-Dawley or Wistar strains), typically females, are used. Animals are fasted prior to dosing.

  • Dosage: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is selected based on a preliminary sighting study to identify a dose that produces signs of toxicity without mortality.

  • Administration: The test substance is administered as a single oral dose via gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The study aims to identify the dose level that causes evident toxicity and to determine the LD50 (the dose lethal to 50% of the animals) or classify the substance based on its toxicity.

Long-Term Toxicity and Carcinogenicity Bioassay (Representative Protocol)

This protocol describes a general framework for evaluating the chronic toxicity and carcinogenic potential of a substance.

  • Test Animals: Rats are commonly used. Both sexes are included, with a sufficient number of animals per group (e.g., 50 males and 50 females) to allow for statistical analysis of tumor incidence.

  • Dosage: At least three dose levels (low, medium, and high) and a control group are used. The highest dose is typically the maximum tolerated dose (MTD), which is determined from shorter-term studies.

  • Administration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage, for the majority of the animal's lifespan (e.g., 104 weeks for rats).

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.

  • Pathology: A complete necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.

  • Endpoints: The primary endpoints are the incidence, type, and location of neoplasms. Other endpoints include effects on survival, body weight, and organ toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for preclinical safety assessment and a hypothetical signaling pathway for this compound's potential hormone-related mechanism of action.

cluster_preclinical Preclinical Safety Assessment Workflow in_vitro In Vitro Studies (Cytotoxicity, Genotoxicity) acute_tox Acute Toxicity Studies (e.g., LD50) in_vitro->acute_tox Initial Safety subchronic_tox Subchronic Toxicity (28-90 days) acute_tox->subchronic_tox Dose Ranging chronic_tox Chronic Toxicity & Carcinogenicity subchronic_tox->chronic_tox Long-term Effects safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) subchronic_tox->safety_pharm Systemic Effects IND IND Submission chronic_tox->IND safety_pharm->IND

Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.

cluster_pathway Hypothetical Hormone-Related Signaling Pathway for this compound This compound This compound Hormone_Receptor Hormone Receptor (e.g., Estrogen/Androgen Receptor) This compound->Hormone_Receptor Binds Hormone_Complex This compound-Receptor Complex Hormone_Receptor->Hormone_Complex Nucleus Nucleus Hormone_Complex->Nucleus Translocation DNA_Binding DNA Binding Nucleus->DNA_Binding Gene_Transcription Altered Gene Transcription DNA_Binding->Gene_Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Transcription->Cellular_Response

Caption: A hypothetical signaling pathway illustrating this compound's potential hormone-related mechanism.

References

Replicating Preclinical Findings of Dinaline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical Data for the Antineoplastic Agent Dinaline and its Alternatives in Different Laboratory Settings

This guide provides a comprehensive overview of the preclinical findings for this compound (also known as GOE 1734, PD 104 208, and NSC 328786), a compound that has demonstrated notable antitumor activity in early-stage research. Tailored for researchers, scientists, and drug development professionals, this document compiles available data on this compound's efficacy, mechanism of action, and toxicity. It also presents a comparative analysis with established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Etoposide, to offer context for its potential therapeutic applications. The guide includes detailed experimental methodologies where available, structured data tables for easy comparison, and visualizations of potential signaling pathways and experimental workflows to aid in the replication and further investigation of these preclinical findings.

In Vitro Efficacy: A Look at Cellular Responses

This compound has been shown to exert both cytostatic and cytotoxic effects on cancer cells in a concentration-dependent manner. Studies on the human colon carcinoma cell line SW707 revealed that lower concentrations of this compound led to a temporary halt in cell proliferation (cytostatic effect), while higher concentrations induced cell death (cytotoxic effect)[1].

Comparative IC50 Values

To provide a clear comparison of the in vitro potency of this compound and its alternatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that direct comparative studies with this compound are limited, and the data for 5-FU and Etoposide are provided from studies on relevant cancer types to offer a benchmark.

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
This compound SW707Colon CarcinomaCytostatic at 7-540 µM24 hours[1]
5-Fluorouracil HCT 116Colorectal Cancer18524 hours[2]
HCT 116Colorectal Cancer11.372 hours[2]
HT-29Colorectal Cancer11.25120 hours[2]
SW48Colorectal Cancer19.8548 hours[3]
LS180Colorectal Cancer58.2248 hours[3]
Etoposide CCRF-CEMT-cell Acute Lymphoblastic LeukemiaMedian: 2.74Not Specified[1]
MOLT-4T-cell Acute Lymphoblastic LeukemiaMedian: 2.74Not Specified[1]
REHB-cell Precursor Acute Lymphoblastic LeukemiaMedian: 2.74Not Specified[1]
HL-60Acute Myeloid LeukemiaMedian: 2.74Not Specified[1]

Note: The study on this compound in SW707 cells described a range of concentrations leading to cytostatic effects rather than a specific IC50 value.

In Vivo Efficacy: Animal Model Studies

This compound has demonstrated significant antitumor activity in preclinical animal models of leukemia and colorectal cancer.

Brown Norway Acute Myelocytic Leukemia (BNML) Rat Model

In a well-established rat model for human acute myelocytic leukemia, daily oral administration of this compound resulted in a substantial reduction in leukemic cell burden, achieving at least an 8-log cell kill. Notably, the effect on normal hematopoietic stem cells was minimal, with less than a 1-log kill observed. A split-dose daily treatment regimen proved even more effective, leading to cures in 40-50% of the animals. However, this increased efficacy was associated with more pronounced gastrointestinal toxicity[4].

Acetoxymethylmethylnitrosamine-Induced Colorectal Carcinoma in Rats

In a chemically induced colorectal cancer model in Sprague-Dawley rats, this compound was highly effective at various dosages. The ratio of median tumor volume in treated versus control groups (T/C%) was as low as 0.4 at a dose of 10 mg/kg, indicating significant tumor growth inhibition. However, this efficacy was accompanied by considerable mortality, reaching 87% at the highest dose.

Derivatives of this compound, p-N-methylthis compound and p-N-acetylthis compound, also showed significant antitumor effects with varying degrees of toxicity. Notably, p-N-acetylthis compound at 7.0 mg/kg was found to be four times more effective than a combination of 5-FU and leucovorin (25 mg/kg each), with comparable toxicity[5].

Comparative In Vivo Efficacy
CompoundAnimal ModelCancer TypeKey Efficacy FindingsReference
This compound Brown Norway RatAcute Myelocytic Leukemia≥ 8 log leukemic cell kill with repeated oral administration.[4]
Sprague-Dawley RatColorectal CarcinomaT/C% of 0.4 at 10 mg/kg.[5]
5-Fluorouracil Nude Mouse Xenograft (CT26)Colorectal CancerReduced lung metastases and tumor suppression.[2]
Orthotopic Nude Mouse (HT29)Colorectal CancerTumor growth inhibition of 33.3% as a single agent.[6]
Etoposide Not available in a directly comparable leukemia model.

Mechanism of Action: Unraveling the Molecular Pathways

While the precise mechanism of action for this compound is not fully elucidated, preclinical studies have provided some insights into its molecular effects. It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis[1]. The chemical structure of this compound, 4-amino-N-(2'-aminophenyl)benzamide, and its observed DNA-DNA crosslinking activity suggest it may function as a DNA-damaging agent[7]. Furthermore, some evidence points towards a potential interaction with the Epidermal Growth Factor (EGF) receptor, thereby inhibiting cellular proliferation, and an ability to reduce the production of pro-inflammatory cytokines[4]. Long-term toxicity studies in rats also suggest a possible hormone-related mechanism of action due to observed changes in tumor incidence in endocrine-related organs[4].

Potential Signaling Pathway of this compound

Based on the available information, a hypothetical signaling pathway for this compound's anticancer activity is proposed below. This diagram illustrates the potential inhibition of the EGF receptor signaling cascade and the downstream consequences on cell cycle progression and DNA synthesis.

Dinaline_Pathway This compound This compound EGFR EGF Receptor This compound->EGFR DNA_Damage DNA Damage (Crosslinking) This compound->DNA_Damage RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound's anticancer effects.

Experimental Protocols

Replicating preclinical findings requires meticulous adherence to experimental protocols. While the full-text articles containing detailed methodologies for the primary this compound studies were not accessible, the following are summarized protocols based on the available information.

In Vitro Cytotoxicity Assay (Based on SW707 Colon Carcinoma Study)
  • Cell Culture: The human colon carcinoma cell line SW707 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations (ranging from 7 µM to 540 µM).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle control.

  • Incubation: Cells are incubated with the drug for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability/Proliferation:

    • MTT Assay: MTT solution is added to each well, and after incubation, the formazan crystals are dissolved. The absorbance is measured at a specific wavelength to determine cell viability.

    • Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter to assess cell proliferation.

    • DNA Synthesis: Incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into the DNA is measured to assess the rate of DNA synthesis.

    • Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

In Vivo Efficacy Study in the BNML Rat Leukemia Model
  • Animal Model: Inbred Brown Norway (BN) rats are used.

  • Leukemia Induction: A known number of BNML cells are injected intravenously into the rats.

  • Treatment Groups: Once the leukemia is established, rats are randomized into control and treatment groups.

  • Drug Administration: this compound is administered orally, either as a single daily dose or in a split-dose regimen. The control group receives a vehicle.

  • Monitoring:

    • Survival: Animals are monitored daily, and survival times are recorded.

    • Leukemic Burden: Peripheral blood samples are taken periodically to monitor the number of leukemic cells. At the end of the study, bone marrow and spleen can be analyzed to determine the extent of leukemic infiltration.

    • Toxicity: Body weight is monitored regularly, and animals are observed for any signs of toxicity, particularly gastrointestinal distress.

  • Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. The log cell kill is calculated based on the reduction in leukemic cell numbers.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Animal Model Selection (e.g., BN Rat, Sprague-Dawley Rat) tumor_induction Tumor Induction (Cell Line Injection or Carcinogen) start->tumor_induction randomization Randomization into Control and Treatment Groups tumor_induction->randomization treatment Drug Administration (this compound or Comparators) randomization->treatment monitoring Monitoring (Tumor Volume, Survival, Toxicity) treatment->monitoring data_analysis Data Collection and Analysis monitoring->data_analysis end Conclusion on Efficacy and Toxicity data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of a drug candidate is crucial for its development.

Pharmacokinetics
  • 5-Fluorouracil (in rats): Following intravenous administration, 5-FU exhibits nonlinear kinetics with a clearance that decreases as the infusion rate increases. Its clearance is approximately 44 ml/kg/min after an IV bolus injection. It has little to no protein binding[1].

  • Etoposide (in rats): After intravenous administration, etoposide shows a biphasic decay profile with a distribution half-life of approximately 6.6 minutes and an elimination half-life of around 92 minutes. The clearance is about 47 ml/min/kg[6].

CompoundAnimalKey Pharmacokinetic ParametersReference
This compound RatData not available
5-Fluorouracil RatClearance: ~44 ml/kg/min (IV bolus); Nonlinear kinetics[1]
Etoposide Ratt1/2α: ~6.6 min; t1/2β: ~92 min; Clearance: ~47 ml/min/kg[6]
Toxicity Profile
  • This compound: In the BNML rat model, the dose-limiting toxicity was gastrointestinal. Long-term (106 weeks) administration in rats showed a complex toxicity profile, with a reduction in malignant tumors in males but an increase in benign neoplasms. It also led to a dose-dependent increase in tumors in the adrenal gland, gonads, and vagina, suggesting a potential hormone-related effect[4].

  • 5-Fluorouracil: Common toxicities in preclinical models include myelosuppression, gastrointestinal toxicity (mucositis, diarrhea), and dermatological issues.

  • Etoposide: The primary dose-limiting toxicity is myelosuppression. Other potential toxicities include alopecia and secondary malignancies.

Conclusion and Future Directions

The available preclinical data suggest that this compound is a compound with significant antitumor activity, particularly in models of leukemia and colorectal cancer. Its efficacy, especially in the BNML rat model, is noteworthy. However, the associated toxicities, particularly gastrointestinal and potential long-term carcinogenic effects, warrant careful consideration.

For researchers aiming to replicate and build upon these findings, several key areas require further investigation:

  • Elucidation of the Mechanism of Action: A more precise understanding of this compound's molecular targets and the signaling pathways it modulates is crucial. Investigating its effects on the EGF receptor pathway and its potential hormonal activities would be valuable.

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to optimize dosing schedules and understand its therapeutic window.

  • Head-to-Head Comparative Studies: Well-controlled in vivo studies directly comparing this compound with standard-of-care agents in the same models would provide a clearer picture of its relative efficacy and safety.

  • Evaluation in a Broader Range of Models: Testing this compound in other cancer models, including patient-derived xenografts, would help to determine its broader therapeutic potential.

This guide provides a foundational summary of the preclinical work on this compound. By following the outlined experimental approaches and addressing the existing knowledge gaps, the scientific community can better evaluate the potential of this compound as a future cancer therapeutic.

References

Lack of Publicly Available Data Limits Comprehensive Performance Analysis of Dinaline Against Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant scarcity of data on the performance of Dinaline, also known as GOE1734, against panels of resistant cancer cell lines. While early studies from the 1990s provide some initial insights into its mechanism of action in a sensitive colon carcinoma cell line, there is a notable absence of comparative data against resistant cell lines and other chemotherapeutic agents, which is crucial for a comprehensive evaluation in the context of current cancer research.

Initial research demonstrated that in the human colon carcinoma cell line SW707, this compound inhibits the uptake of amino acids, leading to a decrease in DNA synthesis, as evidenced by reduced thymidine incorporation.[1] This disruption of cellular processes results in a cytostatic effect at lower concentrations and a cytotoxic effect at higher concentrations, ultimately causing a cell cycle block at the S phase.[1]

Further investigation into combination therapies showed that this compound exhibits a synergistic effect with 2-deoxyglucose (dGlc) in the SW707 cell line.[2][3] This suggests a potential metabolic-based mechanism of action that could be exploited for therapeutic benefit.

However, a key limitation of the existing body of research is the lack of studies investigating this compound's efficacy in cancer cells that have developed resistance to standard chemotherapies. To provide a robust comparison guide for researchers, scientists, and drug development professionals, data on its performance in resistant models is essential. Such studies would typically involve establishing drug-resistant cell lines through continuous exposure to a specific drug and then evaluating the half-maximal inhibitory concentration (IC50) of this compound in these resistant cells compared to their sensitive parental counterparts.

Without this critical information, it is not possible to construct the requested quantitative data tables comparing this compound's performance with other alternatives in resistant cancer cell lines. Furthermore, the specific signaling pathways that this compound modulates to exert its effects have not been fully elucidated in the available literature, which is a prerequisite for creating the detailed signaling pathway diagrams as requested.

The following sections outline the generalized experimental protocols for assessing drug sensitivity and the signaling pathways that are often implicated in cancer cell proliferation and survival. These are provided for informational purposes, as specific data for this compound is unavailable.

General Experimental Protocols

1. Cell Culture and Maintenance:

Cancer cell lines, both sensitive and their derived resistant counterparts, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.

2. Generation of Resistant Cell Lines:

Resistant cell lines can be developed by continuously exposing the parental sensitive cell lines to gradually increasing concentrations of a specific chemotherapeutic agent (e.g., doxorubicin, cisplatin) over several months. The resistance of the resulting cell lines is then confirmed by determining their IC50 value for the selective agent and comparing it to the parental line.

3. Cytotoxicity Assays (MTT Assay):

To determine the IC50 values, cells are seeded in 96-well plates and treated with a range of concentrations of the drug (e.g., this compound and comparator drugs) for a specified period (e.g., 72 hours). Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.

4. Cell Cycle Analysis:

Cells are treated with the drug for a specified time, then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

5. Western Blot Analysis:

To investigate the effect of the drug on specific signaling pathways, cells are treated with the drug, and protein lysates are collected. The expression levels of key proteins in pathways of interest (e.g., apoptosis, cell cycle regulation) are then determined by Western blotting using specific antibodies.

Conceptual Diagrams of Relevant Cellular Processes

The following diagrams illustrate common experimental workflows and signaling pathways relevant to cancer drug efficacy studies.

G Experimental Workflow for Assessing Drug Resistance cluster_0 Cell Line Preparation cluster_1 Comparative Drug Screening A Parental Sensitive Cancer Cell Line B Drug Treatment (Increasing Concentrations) A->B Exposure D Seed Cells in 96-well Plates A->D Parallel Screening C Resistant Cancer Cell Line B->C Selection C->D E Treat with this compound & Comparator Drugs D->E F MTT Assay E->F G Calculate IC50 Values F->G G Simplified Cell Cycle Regulation Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S (DNA Synthesis) G1_S_Checkpoint->S G2 G2 S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M (Mitosis) G2_M_Checkpoint->M M->G1 Cytokinesis This compound This compound (Hypothesized Action) This compound->S Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Dinaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Dinaline, a potent antineoplastic agent. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the safety protocols for structurally similar aromatic amine compounds and general best practices for hazardous waste management.

Proper disposal of this compound is critical to protect both laboratory personnel and the environment. As a bioactive compound, improper disposal can have unforeseen consequences. This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the safe management of this compound waste.

Hazard Assessment and Analogue Data

Hazard ClassGHS Hazard Statement (H-Code)Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation/Damage H318 / H319Causes serious eye damage / Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.
Genetic Defects H341Suspected of causing genetic defects.
Aquatic Hazard H402Harmful to aquatic life.

This data is based on safety information for structurally related compounds and should be used as a precautionary guide for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound waste. This workflow is designed to ensure safety and compliance with hazardous waste regulations.

Dinaline_Disposal_Workflow cluster_Preparation Preparation cluster_Containment Containment cluster_Disposal Disposal PPE Don Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate 1. Safety First Container Use a Designated, Labeled, and Compatible Waste Container Segregate->Container 2. Isolate Close Keep Container Securely Closed Container->Close 3. Secure Store Store in a Designated Hazardous Waste Accumulation Area Close->Store 4. Safe Storage Arrange Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Store->Arrange 5. Final Disposal

This compound Waste Disposal Workflow

Experimental Protocol for Disposal:

As no specific neutralization protocol for this compound has been identified, chemical treatment of this compound waste is not recommended without a thorough risk assessment and validation. The primary and recommended method of disposal is through a licensed hazardous waste management company.

  • Segregation: Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.

  • Containerization: The waste container must be made of a material compatible with this compound and must have a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Adhere to all local, regional, and national regulations for hazardous waste disposal.

Emergency Procedures

In the event of a spill or exposure to this compound, follow these immediate safety measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container for disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and fostering a culture of safety and responsibility in the workplace.

Personal protective equipment for handling Dinaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dinaline, an antineoplastic agent. Adherence to these procedures is essential to ensure personal safety and mitigate environmental contamination.

Chemical Identification and Properties

This compound is an antineoplastic agent and a precursor to CI-994.[1] It is a potent anticancer agent with demonstrated cytotoxicity and antitumor activity.[2]

PropertyValueSource
CAS Number 58338-59-3[1][2][3][4]
Molecular Formula C₁₃H₁₃N₃O[1][2][3]
Molecular Weight 227.26 g/mol [1][2][3]
Appearance Solid[1]
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol to 25 mM (with warming)[1]
Storage Store at +4°C under desiccating conditions. The product can be stored for up to 12 months.[1]

Personal Protective Equipment (PPE)

Due to its classification as an antineoplastic agent, stringent PPE protocols must be followed at all times when handling this compound.

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile or latex gloves.Prevents skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation.Protects against inhalation of hazardous particles.

Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated work area (e.g., fume hood) gather_materials Gather all necessary materials and PPE prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and transfer this compound don_ppe->weigh_transfer dissolution Dissolve in appropriate solvent weigh_transfer->dissolution experiment Perform experimental procedures dissolution->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and puncture-resistant hazardous waste container.Segregate from other chemical waste. Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed, and puncture-resistant hazardous waste container.Dispose of immediately after use. Do not attempt to clean and reuse disposable items.
Contaminated PPE (gloves, gown) Labeled, sealed hazardous waste bag within the designated work area.Doff PPE carefully to avoid self-contamination and place directly into the waste bag.
Liquid Waste (solutions containing this compound) Labeled, sealed, and chemically compatible hazardous waste container.Do not pour down the drain. Arrange for pickup by a licensed hazardous waste disposal service.

The following decision tree provides guidance on the appropriate disposal pathway for materials potentially contaminated with this compound.

start Material for Disposal q1 Is the material contaminated with this compound? start->q1 hw Dispose as Hazardous Waste q1->hw Yes nw Dispose as Non-Hazardous Waste q1->nw No q2 Is it a sharp? hw->q2 sharp_hw Dispose in a Sharps Hazardous Waste Container q2->sharp_hw Yes q3 Is it liquid or solid? q2->q3 No liquid_hw Dispose in a Liquid Hazardous Waste Container solid_hw Dispose in a Solid Hazardous Waste Container q3->liquid_hw Liquid q3->solid_hw Solid

Caption: A decision tree for the proper disposal of materials that may be contaminated with this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Wear appropriate PPE. Contain the spill with absorbent material. Clean the area with a suitable decontaminating agent. Dispose of all cleanup materials as hazardous waste.
Major Spill Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinaline
Reactant of Route 2
Reactant of Route 2
Dinaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.